Desmethylmoramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPANCYSRUEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170172 | |
| Record name | Desmethylmoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-88-0 | |
| Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylmoramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylmoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLMORAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desmethylmoramide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmoramide, a potent synthetic opioid, is a principal metabolite of dextromoramide. While its parent compound has seen clinical use for severe pain management, the specific mechanistic details of this compound have been less thoroughly elucidated. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's mechanism of action. The primary mode of action for this compound is through its agonist activity at the µ-opioid receptor (MOR), initiating downstream signaling cascades responsible for its analgesic and other opioid-related effects. This document details its receptor interaction, signaling pathways, and metabolic profile, and provides standardized experimental protocols for its further investigation. Due to a lack of publicly available binding affinity and G-protein activation data for this compound, information for its parent compound, dextromoramide, is provided for context, with the appropriate caveats.
Introduction
This compound is an active metabolite of the powerful synthetic opioid analgesic, dextromoramide. Dextromoramide is recognized for its potent analgesic effects, reportedly three times more potent than morphine, and is primarily a µ-opioid receptor (MOR) agonist.[1][2] As a metabolite, understanding the pharmacological profile of this compound is crucial for a complete picture of dextromoramide's in vivo activity and duration of effect. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with opioid receptors and the subsequent intracellular signaling events.
Receptor Interaction and Binding Profile
Quantitative Data Summary
The following table summarizes the available in vitro functional activity data for this compound. For comparative purposes, data for other relevant opioids are included where available.
| Compound | Assay Type | Receptor | Parameter | Value | Cell Line/System | Reference |
| This compound | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 1335 nM | Not Specified | |
| This compound | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 126% (vs Hydromorphone) | Not Specified | |
| Dipyanone | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 39.9 nM | Not Specified | |
| Dipyanone | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 155% (vs Hydromorphone) | Not Specified | |
| Methadone | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 50.3 nM | Not Specified | |
| Methadone | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 152% (vs Hydromorphone) | Not Specified |
Note: The EC50 and Emax values for this compound indicate that it is considerably less potent in recruiting β-arrestin 2 compared to dipyanone and methadone.
Signaling Pathways
Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events. As a typical opioid agonist, its effects are mediated through two primary pathways: the G-protein signaling pathway and the β-arrestin signaling pathway.
G-protein Signaling Pathway
The canonical mechanism of opioid analgesia is mediated through the activation of inhibitory G-proteins (Gi/o). While direct G-protein activation data for this compound is currently unavailable, the general pathway for a MOR agonist is as follows:
-
Agonist Binding: this compound binds to the orthosteric site of the µ-opioid receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-protein Activation: The conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gi/o protein.
-
Subunit Dissociation: The Gα(i/o)-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the closing of voltage-gated calcium channels (VGCCs), which inhibits the release of neurotransmitters such as substance P and glutamate.
-
The net effect of this pathway is a reduction in neuronal excitability and the inhibition of pain signal transmission.
β-arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the MOR can also initiate signaling through the β-arrestin pathway. This pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of opioids.
-
Receptor Phosphorylation: Agonist-bound MOR is phosphorylated by G-protein coupled receptor kinases (GRKs).
-
β-arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins (β-arrestin 1 and 2).
-
Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization. It also promotes the internalization of the receptor via clathrin-coated pits.
-
Downstream Signaling: β-arrestin can also act as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.
The available data indicates that this compound is a full agonist in terms of β-arrestin 2 recruitment, with an Emax of 126% compared to hydromorphone. However, its potency in this assay is relatively low (EC50 = 1335 nM).
Pharmacokinetics and Metabolism
Metabolism
Recent studies have investigated the in vitro and in vivo metabolism of this compound. In rat and pooled human liver S9 fractions, the primary metabolic pathways include:
-
Hydroxylation: Hydroxylation of the pyrrolidine ring and the morpholine ring.
-
N-oxidation: Formation of an N-oxide.
In vivo studies in rats identified five metabolites in urine, resulting from single or multiple hydroxylations of the pyrrolidine and morpholine rings. Notably, phenyl ring hydroxylation, a known metabolic pathway for the parent compound dextromoramide, was not observed for this compound. The parent compound was found to be barely detectable in rat urine, with the hydroxy and dihydroxy metabolites being the most abundant excretion products. No phase II metabolites (e.g., glucuronides) were detected.
Pharmacokinetics of Dextromoramide (Parent Compound)
While specific pharmacokinetic data for this compound is lacking, the parameters for its parent compound, dextromoramide, can provide some context:
-
Elimination Half-life: Approximately 215.3 ± 78.4 minutes.[1]
-
Volume of Distribution: 0.58 ± 0.20 L/kg.[1]
-
Peak Plasma Levels: Reached within 0.5 to 4.0 hours after dosing.
-
Excretion: Less than 0.06% of the dose is excreted unchanged in urine within 8 hours.
In Vivo Effects
There is a lack of specific in vivo pharmacological data for this compound in the public domain. However, as a µ-opioid receptor agonist, it is expected to produce a range of effects typical of this class of drugs, including:
-
Analgesia: Reduction of pain perception.
-
Respiratory Depression: A potentially life-threatening side effect.
-
Sedation and Euphoria: Effects contributing to its abuse potential.
-
Gastrointestinal Effects: Reduced motility leading to constipation.
The parent compound, dextromoramide, is a potent analgesic used for severe pain.
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the mechanism of action of opioid compounds.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE
-
κ-receptor: [³H]U69,593
-
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, the respective radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), naloxone (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Desmethylmoramide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmoramide, also known as 4-(4-morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone, is a synthetic opioid analgesic that is structurally related to dextromoramide.[1] First synthesized in the late 1950s, it has recently emerged as a designer drug, prompting renewed interest in its chemical and pharmacological properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro pharmacology of this compound, intended to support research and drug development efforts. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided.
Chemical Structure and Properties
This compound is a tertiary amine and a member of the diphenylpropylamine class of opioids.[2] Its chemical structure is characterized by a central diphenylbutanone core with morpholine and pyrrolidine substituents.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | [1] |
| CAS Number | 1767-88-0 | |
| Molecular Formula | C₂₄H₃₀N₂O₂ | |
| Molecular Weight | 378.5 g/mol | |
| Appearance | Crystalline solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 145-151 °C | |
| Boiling Point | 575.5 °C at 760 mmHg | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |
| LogP (Predicted) | 3.44 |
Pharmacological Properties
This compound is an opioid analgesic with demonstrated activity in rodents. Its primary mechanism of action is through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).
In Vitro Pharmacology
A key study characterized the in vitro activity of this compound at the human μ-opioid receptor using a β-arrestin2 recruitment assay. This assay measures the recruitment of the β-arrestin2 protein to the activated GPCR, a critical step in receptor desensitization and signaling.
Table 3: In Vitro μ-Opioid Receptor (MOR) Activation by this compound
| Assay | Parameter | Value | Reference |
| β-arrestin2 Recruitment | EC₅₀ | 1335 nM | |
| Eₘₐₓ | 126% (relative to hydromorphone) |
EC₅₀ (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect) is a measure of the compound's efficacy. It is expressed as a percentage of the maximum response produced by the reference agonist, hydromorphone.
The data indicates that this compound is a full agonist at the μ-opioid receptor, with a lower potency compared to other opioids like fentanyl and methadone.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, receptor activation triggers phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate wave of G protein-independent signaling.
References
- 1. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Desmethylmoramide
An In-depth Technical Guide on the Pharmacological Profile of Desmethylmoramide
Executive Summary
This compound is a synthetic opioid analgesic structurally related to dextromoramide and methadone.[1][2] Synthesized in the 1950s, it was never commercially marketed but has recently emerged as a designer drug.[1] This document provides a comprehensive overview of its pharmacological profile, drawing from available in vitro and in vivo data. This compound acts as a μ-opioid receptor (MOR) agonist, though it is considerably less potent and slightly less efficacious than methadone.[3][4] Metabolic studies in rats and human liver S9 fractions reveal that it is extensively metabolized, primarily through hydroxylation and N-oxidation, with the parent compound being only a minor component in urine. This guide consolidates quantitative data, details key experimental methodologies, and visualizes relevant pathways and workflows to support researchers, scientists, and drug development professionals.
Introduction
This compound, with the IUPAC name 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is an opioid analgesic developed by Janssen et al. in 1957. It is a structural analogue of the potent analgesic dextromoramide but lacks a methyl group on the side chain. While its initial characterization showed analgesic properties, it was found to be less potent than morphine and methadone and was never introduced into clinical practice. Its recent identification in forensic samples underscores the need for a detailed understanding of its pharmacology.
Pharmacodynamics
Receptor Interaction and Signaling
This compound exerts its effects primarily through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Like other MOR agonists, its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Receptor activation also promotes the recruitment of β-arrestin 2, a protein involved in receptor desensitization, internalization, and signaling.
In Vitro Efficacy
The functional activity of this compound at the human MOR has been quantified using a β-arrestin 2 (βarr2) recruitment assay. This assay measures the ability of a compound to promote the interaction between the activated MOR and β-arrestin 2. In these studies, this compound was found to be a full agonist but with significantly lower potency compared to other opioids.
Table 1: In Vitro Mu-Opioid Receptor (MOR) Activation Profile
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Hydromorphone) |
|---|---|---|
| This compound | 1335 | 126% |
| Methadone | 50.3 | 152% |
| Dipyanone | 39.9 | 155% |
| Morphine | 142 | 98.6% |
| Fentanyl | 9.35 | - |
(Data sourced from a β-arrestin 2 recruitment assay.)
As shown in Table 1, this compound (EC₅₀ = 1335 nM) is approximately 26 times less potent than methadone and about 9 times less potent than morphine in this assay. Although it demonstrates a higher maximal efficacy (Eₘₐₓ) than hydromorphone and morphine, it is slightly less efficacious than methadone.
Pharmacokinetics (ADME)
Metabolism
The metabolic fate of this compound has been investigated in vitro using pooled human liver S9 fraction (pHLS9) and in vivo in rat models. The studies show that the drug undergoes significant metabolism, and the parent compound is only sparsely detectable in rat urine after 24 hours. No Phase II metabolites (glucuronides or sulfates) were detected.
The primary metabolic pathways identified are:
-
Hydroxylation: Occurring on the pyrrolidine ring or the morpholine ring. Dihydroxylated metabolites were also observed.
-
N-Oxidation: Formation of an N-oxide was detected in pHLS9 incubations.
-
N,N'-Bisdesalkylation: An N,N'-bisdesalkyl metabolite was also identified in rat urine.
The hydroxy and dihydroxy metabolites are the most abundant excretion products found in rat urine, making them suitable screening targets for toxicological analysis.
In Vivo Pharmacology
Analgesic Activity
The earliest in vivo characterization of this compound was conducted in 1957 using a tail-flick assay in rats. This test measures the latency of a rodent to withdraw its tail from a noxious heat source, a response that is sensitive to centrally acting analgesics. The study established an antinociceptive potency for this compound and compared it to methadone.
Table 2: In Vivo Antinociceptive Potency
| Compound | Potency (ED₅₀, mg/kg) | Animal Model | Assay |
|---|---|---|---|
| This compound | 17 | Rat | Tail-Flick |
| Methadone | ~4.8 (calculated) | Rat | Tail-Flick |
(Data from Janssen et al., 1957, as cited in. Methadone potency is calculated based on the reported 3.5 times greater potency than this compound.)
These early findings are consistent with the more recent in vitro data, indicating that this compound is a less potent analgesic than methadone.
Detailed Experimental Protocols
Mu-Opioid Receptor (MOR) Activation: β-arrestin 2 Recruitment Assay
This functional assay quantifies the interaction between an activated GPCR and β-arrestin 2. It is a common method to characterize the efficacy and potency of opioid ligands.
Methodology:
-
Cell Culture: HEK-293 cells stably co-expressing the human μ-opioid receptor (MOR) and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme fragment) are cultured under standard conditions (37°C, 5% CO₂).
-
Cell Plating: Cells are seeded into 384-well white, opaque microplates and incubated for 24 hours to allow for adherence.
-
Compound Preparation: this compound and reference compounds (e.g., hydromorphone, methadone) are serially diluted in assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
The prepared compound dilutions are added to the wells.
-
The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.
-
-
Detection: A substrate for the reporter enzyme is added. The enzyme complementation resulting from the MOR/β-arrestin 2 interaction generates a chemiluminescent signal.
-
Data Acquisition: The luminescence is read using a plate reader.
-
Data Analysis: The raw data is normalized, typically with a vehicle control set to 0% and the maximal response of a reference full agonist (e.g., hydromorphone) set to 100%. Concentration-response curves are generated using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
In Vivo Analgesia Assessment: Tail-Flick Test
The tail-flick test is a standard procedure for evaluating the efficacy of centrally acting analgesics in rodents.
Methodology:
-
Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimated to the laboratory environment and handling for several days before the experiment.
-
Group Division: Animals are randomly assigned to control (vehicle) and treatment groups (different doses of this compound).
-
Baseline Latency: A baseline tail-flick latency is determined for each animal. The rodent is gently restrained, and a focused beam of radiant heat is applied to the ventral surface of its tail. The time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Drug Administration: this compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: The tail-flick latency is measured again at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency time compared to the baseline is calculated. The data is often expressed as the Maximum Possible Effect (%MPE). Dose-response curves are constructed to calculate the ED₅₀, the dose required to produce 50% of the maximum possible effect.
Summary and Conclusion
This compound is a full agonist at the μ-opioid receptor with analgesic properties demonstrated in vivo. However, both its in vitro potency and in vivo efficacy are considerably lower than those of established opioids like methadone and morphine. Pharmacokinetic studies indicate that it is rapidly and extensively metabolized into more polar compounds that are excreted in the urine, suggesting that the parent drug may have a short duration of action. The identification of its major metabolites is crucial for forensic and toxicological screening. The comprehensive data and protocols presented in this guide provide a foundational resource for professionals engaged in opioid research and the characterization of new synthetic opioids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Detection, Chemical Analysis, and Pharmacological Characterization of Dipyanone and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
In-Vitro Activity of Desmethylmoramide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmoramide, a synthetic opioid structurally related to dextromoramide, has emerged as a compound of interest within the scientific community. Understanding its in-vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications or public health implications. This technical guide provides a comprehensive overview of the currently available in-vitro data on this compound, details of the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways and workflows.
Core Concepts: Opioid Receptor Signaling
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades. Two major pathways are of significance:
-
G-Protein Signaling: The agonist-bound receptor activates heterotrimeric G-proteins, typically of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of G-proteins can be directly measured in GTPγS binding assays.
-
β-Arrestin Recruitment: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.
Quantitative In-Vitro Data
To date, the most definitive in-vitro functional data for this compound comes from β-arrestin 2 recruitment assays. This assay measures the ability of a compound to promote the interaction between the µ-opioid receptor (MOR) and β-arrestin 2.
| Compound | Assay | EC50 (nM) | Emax (% vs. Hydromorphone) | Reference |
| This compound | β-arrestin 2 Recruitment | 1335 | 126% | [Vandeputte et al., 2023][1] |
| Methadone (comparator) | β-arrestin 2 Recruitment | 50.3 | 152% | [Vandeputte et al., 2023][1] |
| Hydromorphone (reference) | β-arrestin 2 Recruitment | - | 100% | [Vandeputte et al., 2023][1] |
Data Interpretation:
The EC50 value represents the concentration of the compound that elicits 50% of its maximal effect. A higher EC50 value indicates lower potency. The Emax value represents the maximum effect a compound can produce in the assay, relative to a reference full agonist (in this case, hydromorphone).
Based on the available data, this compound displays a considerably lower potency in recruiting β-arrestin 2 to the µ-opioid receptor compared to methadone.[1] Its efficacy (Emax) is slightly higher than the reference agonist hydromorphone, suggesting it acts as a full agonist in this pathway.[1]
Data Gaps:
Crucially, there is a lack of publicly available data on the receptor binding affinity (Ki values) of this compound for the µ, δ, and κ opioid receptors. Furthermore, its functional activity in G-protein signaling pathways, as would be determined by GTPγS binding or cAMP inhibition assays, has not been reported. This represents a significant gap in our understanding of its complete in-vitro pharmacological profile.
Experimental Protocols
The following are detailed methodologies for the key in-vitro assays relevant to the characterization of opioid compounds like this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the ability of a compound to activate G-proteins.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP for a short period (e.g., 15-30 minutes) at 30°C to ensure G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.
-
Reaction: Incubate the mixture at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC50 and Emax values.
cAMP Inhibition Assay (General Protocol)
This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and buffers.
Procedure:
-
Cell Seeding: Seed cells in a microplate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a short period.
-
Stimulation: Add forskolin to the cells to stimulate cAMP production.
-
Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to generate a concentration-response curve. Determine the IC50 and Emax (maximum inhibition) values from this curve.
β-Arrestin 2 Recruitment Assay (as per Vandeputte et al., 2023)
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.
Materials:
-
HEK 293T cells.
-
Plasmids encoding the µ-opioid receptor fused to a nanoluciferase fragment and β-arrestin 2 fused to a complementary fragment.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Nanoluciferase substrate.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK 293T cells with the µ-opioid receptor and β-arrestin 2 fusion constructs.
-
Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Substrate Addition and Signal Detection: Add the nanoluciferase substrate to the wells and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the data against the log concentration of the test compound to generate a concentration-response curve. Determine the EC50 and Emax values from this curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-Protein signaling pathway of the µ-opioid receptor.
Caption: β-Arrestin recruitment pathway following µ-opioid receptor activation.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Conclusion
The current in-vitro pharmacological data for this compound is limited but indicates that it is a full agonist at the µ-opioid receptor with respect to β-arrestin 2 recruitment, albeit with significantly lower potency than methadone. A comprehensive understanding of its pharmacological profile is hampered by the absence of data on its binding affinity to opioid receptors and its activity in G-protein signaling pathways. Further research is warranted to fully characterize the in-vitro activity of this compound, which will be essential for a complete assessment of its potential effects. The protocols and workflows provided in this guide offer a framework for conducting such future investigations.
References
An In-depth Technical Guide to Desmethylmoramide: Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmoramide, an opioid analgesic structurally related to dextromoramide, emerged from the intensive post-war research into synthetic analgesics. First synthesized in the late 1950s, it was characterized for its analgesic properties but was never commercially marketed. Recently, this compound has resurfaced as a designer drug, renewing interest in its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of this compound, including its synthesis, mechanism of action, and in vitro and in vivo effects. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a synthetic opioid that belongs to the diphenylpropylamine class of analgesics. Its history is rooted in the mid-20th century quest for potent pain relievers with improved safety profiles over existing opioids like morphine. Although it showed early promise as an analgesic, it remained a laboratory curiosity for decades. The recent emergence of this compound on the illicit drug market underscores the importance of understanding its pharmacological properties for both therapeutic development and forensic toxicology.
Discovery and History
This compound was first synthesized and pharmacologically evaluated in the late 1950s by Dr. Paul A. J. Janssen and his team at Janssen Pharmaceutica in Belgium.[1] This research was part of a broader investigation into a new series of potent analgesics, which also led to the discovery of the clinically successful opioid, dextromoramide.[2] While dextromoramide saw clinical use, this compound was never introduced to the market.[3] For many years, it remained a relatively obscure compound, primarily documented in the initial scientific literature. However, in recent years, it has been identified as a novel psychoactive substance (NPS) and a designer drug, bringing it to the attention of law enforcement and the scientific community.
Chemical Synthesis
A plausible synthetic route for this compound would likely involve the following key steps:
-
Alkylation: Reaction of diphenylacetonitrile with a suitable haloalkane to introduce the morpholinoethyl side chain.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Amidation: Coupling of the resulting carboxylic acid with pyrrolidine to form the final amide product.
Further research into analogous synthetic procedures from the period is required to reconstruct the specific conditions and reagents used in the original synthesis of this compound.
Pharmacological Profile
This compound is an opioid analgesic that primarily exerts its effects through the activation of the µ-opioid receptor (MOR).
Mechanism of Action
As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids like endorphins. Binding to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.
In Vitro Pharmacology
Recent in vitro studies have characterized the activity of this compound at the human µ-opioid receptor using a β-arrestin 2 recruitment assay.[5] This assay measures the ability of a compound to induce the interaction of the MOR with β-arrestin 2, a key protein in receptor desensitization and signaling.
| Compound | EC50 (nM) | Emax (%) vs. Hydromorphone |
| This compound | 1335 | 126 |
| Methadone | 50.3 | 152 |
| Morphine | 142 | 98.6 |
| Fentanyl | 9.35 | - |
| Buprenorphine | 1.35 | 23.2 |
| Table 1: In Vitro µ-Opioid Receptor Activation Data. |
The data indicates that this compound is a full agonist at the µ-opioid receptor, with an Emax greater than that of the reference agonist hydromorphone. However, its potency (EC50) is considerably lower than that of methadone, morphine, and fentanyl.
In Vivo Pharmacology
The analgesic effects of this compound have been evaluated in rodents using the tail-flick test, a standard assay for measuring response to thermal pain.
| Compound | Antinociceptive Potency (mg/kg, s.c.) in Rat Tail-Flick Test |
| This compound | 17 |
| Table 2: In Vivo Analgesic Potency of this compound. |
A study from 1957 reported an antinociceptive potency of 17 mg/kg for this compound in the rat tail-flick assay. More comprehensive dose-response studies to determine a precise ED50 value are not currently available in the public domain.
Experimental Protocols
β-Arrestin 2 Recruitment Assay (PathHunter® EFC Assay)
This protocol describes a common method for determining the in vitro activity of a compound at a G-protein coupled receptor.
Objective: To quantify the potency and efficacy of a test compound (e.g., this compound) in inducing the recruitment of β-arrestin 2 to the µ-opioid receptor.
Principle: The assay utilizes enzyme fragment complementation (EFC). The µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin 2. This brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells
-
Cell culture medium
-
Test compound (this compound)
-
Reference agonist (e.g., DAMGO)
-
Vehicle control (e.g., DMSO)
-
PathHunter® Detection Reagent
-
White, clear-bottom 384-well plates
-
Plate luminometer
Procedure:
-
Cell Culture: Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's instructions.
-
Cell Plating: On the day of the assay, harvest and resuspend the cells in the appropriate assay medium. Dispense the cell suspension into the wells of a 384-well plate and incubate.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent and add it to each well. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the chemiluminescent signal using a plate luminometer.
Data Analysis:
-
Normalize the raw data (Relative Luminescence Units) to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Experimental workflow for the β-arrestin 2 recruitment assay.
In Vivo Tail-Flick Test
This protocol outlines a standard procedure for assessing the analgesic properties of a compound in rodents.
Objective: To determine the antinociceptive effect of a test compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.
Principle: The tail-flick test is based on a spinal reflex elicited by a noxious thermal stimulus. The latency to tail withdrawal is a measure of the animal's pain threshold. Analgesic compounds increase this latency.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Tail-flick apparatus (radiant heat source)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Administration supplies (e.g., syringes, needles)
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the restraining device for several days before the experiment.
-
Baseline Measurement: On the day of the test, place each rat in the restrainer and position its tail over the radiant heat source. Measure the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Measurements: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Collection: Record the latency for each animal at each time point.
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the dose-response relationship by testing a range of doses of the compound.
-
Calculate the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.
Experimental workflow for the in vivo tail-flick test.
Signaling Pathways
The activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein Dependent Signaling
This is the classical pathway for opioid-mediated analgesia.
G-protein dependent signaling pathway of the µ-opioid receptor.
β-Arrestin Dependent Signaling
This pathway is primarily involved in receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids.
β-arrestin dependent signaling pathway of the µ-opioid receptor.
Conclusion
This compound is a historically significant synthetic opioid that has garnered renewed attention due to its emergence as a designer drug. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties based on available scientific literature. While it is a potent full agonist at the µ-opioid receptor, its in vitro potency is lower than that of common clinical opioids. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating this compound and other novel synthetic opioids. Further research is warranted to fully elucidate its binding affinities at all opioid receptor subtypes, to conduct comprehensive in vivo dose-response studies, and to fully characterize its metabolic and toxicological profile. Such data will be critical for both understanding its potential for therapeutic development and for addressing the public health challenges posed by its illicit use.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Desmethylmoramide: A Technical Guide to its Classification and Pharmacology as a Synthetic Opioid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmoramide is a synthetic opioid structurally related to dextromoramide. First synthesized in the mid-20th century, it has recently emerged as a designer drug, necessitating a thorough understanding of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, and metabolic fate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids.
Introduction
This compound, with the IUPAC name 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is classified as a synthetic opioid.[1] It is a structural analogue of the potent analgesic dextromoramide.[1] While initially synthesized and characterized in the late 1950s, this compound was never commercially marketed.[1] However, its recent appearance on the illicit drug market underscores the importance of a detailed characterization of its pharmacological and toxicological properties.
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | |
| Chemical Formula | C₂₄H₃₀N₂O₂ | |
| Molar Mass | 378.516 g·mol⁻¹ | |
| CAS Number | 1767-88-0 | |
| Appearance | Crystalline solid |
Synthesis
Pharmacological Profile
Mechanism of Action
This compound is an opioid analgesic that exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Like other opioid agonists, its binding to the MOR initiates a cascade of intracellular signaling events.
In Vitro µ-Opioid Receptor Activation
The in vitro potency and efficacy of this compound at the µ-opioid receptor have been characterized using a β-arrestin 2 recruitment assay. This assay measures the ability of a ligand to induce the recruitment of β-arrestin 2 to the activated receptor, a key event in both receptor desensitization and G protein-independent signaling. The results are summarized in Table 2.
Table 2: In Vitro µ-Opioid Receptor Activation of this compound and Comparator Opioids
| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs. Hydromorphone) | Reference |
| This compound | 1335 | 126% | |
| Dipyanone | 39.9 | 155% | |
| Methadone | 50.3 | 152% | |
| Hydromorphone | - | 100% |
The data indicates that this compound is a full agonist at the µ-opioid receptor, with an efficacy (Eₘₐₓ) comparable to that of hydromorphone. However, its potency (EC₅₀) is considerably lower than that of other synthetic opioids like dipyanone and methadone.
Opioid Receptor Binding Affinity
Quantitative data on the binding affinities (Ki values) of this compound for the µ, delta (δ), and kappa (κ) opioid receptors are not currently available in the scientific literature.
In Vivo Analgesic Potency
There is a lack of published data on the in vivo analgesic potency (e.g., ED₅₀ values from tail-flick or hot-plate assays) of this compound.
Signaling Pathways
Activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling cascades: the G protein-dependent pathway, which is primarily responsible for the analgesic effects, and the β-arrestin-dependent pathway, which is implicated in the development of tolerance and other adverse effects.
G Protein-Dependent Signaling Pathway
The binding of this compound to the µ-opioid receptor induces a conformational change, leading to the activation of inhibitory G proteins (Gi/o). This initiates a series of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA).
β-Arrestin 2 Signaling Pathway
Upon sustained activation, the µ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2, which uncouples the receptor from the G protein, leading to desensitization. Furthermore, β-arrestin 2 can act as a scaffold protein to initiate a separate wave of signaling, which is associated with side effects such as respiratory depression and tolerance.
Metabolism
The metabolic fate of this compound has been investigated in rat urine and pooled human liver S9 fractions. In rat urine, five metabolites were identified, resulting from hydroxylation of the pyrrolidine or morpholine rings, as well as a combination of these hydroxylations. An N',N-bisdesalkyl metabolite was also observed. In pooled human liver S9 incubations, a pyrrolidine hydroxy metabolite and an N-oxide were formed. Notably, no phase II metabolites (e.g., glucuronides) were detected in either matrix.
Experimental Protocols
β-Arrestin 2 Recruitment Assay
This protocol is a generalized procedure based on commercially available enzyme fragment complementation assays.
Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of β-arrestin 2 to the µ-opioid receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics).
-
This compound and a reference agonist (e.g., DAMGO).
-
Assay buffer.
-
Detection reagent.
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Culture: Culture the cells according to standard protocols until they reach the desired confluence.
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add the compound dilutions. b. Incubate the plates at 37°C for a specified time (e.g., 90 minutes). c. Add the detection reagent to each well. d. Incubate at room temperature in the dark for a specified time (e.g., 60 minutes).
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
In Vitro Metabolism in Human Liver S9 Fraction
This protocol provides a general framework for assessing the metabolic stability of this compound.
Objective: To identify the phase I and phase II metabolites of this compound using human liver S9 fractions.
Materials:
-
Pooled human liver S9 fraction.
-
This compound.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
UDPGA (for phase II metabolism).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-HRMS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the S9 fraction, phosphate buffer, and the NADPH regenerating system (and UDPGA if assessing phase II metabolism).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Add this compound to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-HRMS/MS to identify the parent compound and its metabolites.
Conclusion
This compound is a full agonist at the µ-opioid receptor with a pharmacological profile that warrants further investigation, particularly given its emergence as a designer drug. This technical guide provides a consolidated resource of its known chemical properties, mechanism of action, and metabolic pathways based on the currently available scientific literature. The provided experimental protocols and pathway diagrams are intended to aid researchers in the design and execution of further studies to fully elucidate the pharmacological and toxicological characteristics of this synthetic opioid. The significant gaps in the publicly available data, especially concerning its synthesis, in vivo potency, and receptor binding affinities, highlight critical areas for future research.
References
Toxicological Profile of Desmethylmoramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmoramide is a synthetic opioid and a structural analog of dextromoramide, which has emerged as a designer drug. This document provides a comprehensive overview of the current toxicological knowledge of this compound, focusing on its mechanism of action, metabolism, and in vitro activity. Due to its recent appearance, publicly available data on its in vivo toxicity and full pharmacokinetic profile are limited. This guide synthesizes the available information, outlines relevant experimental protocols for its toxicological assessment, and provides insights into its potential effects based on its pharmacological class.
Introduction
This compound is an opioid analgesic that was first synthesized in the 1950s but was never commercialized for medical use.[1] In recent years, it has been identified as a new psychoactive substance (NPS) on the illicit drug market.[2] As a derivative of dextromoramide, it is presumed to exert its effects through interaction with the opioid receptor system. This guide aims to provide a detailed technical overview of the toxicological profile of this compound, based on the currently available scientific literature, to aid researchers and drug development professionals in understanding its potential risks and pharmacological characteristics.
Mechanism of Action
This compound is an agonist at the µ-opioid receptor (MOR).[3] The activation of MOR by an agonist like this compound initiates a cascade of intracellular signaling events. This primarily involves the G protein-dependent pathway, leading to analgesia, and the β-arrestin-dependent pathway, which is often associated with adverse effects.[4]
µ-Opioid Receptor Signaling Pathway
Upon agonist binding, the µ-opioid receptor, a G protein-coupled receptor (GPCR), undergoes a conformational change. This leads to the activation of heterotrimeric Gi/o proteins, resulting in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for its analgesic effects.[5]
Figure 1: Simplified µ-Opioid Receptor Signaling Pathway.
In Vitro Toxicology
The primary in vitro toxicological data available for this compound pertains to its activity at the µ-opioid receptor.
Quantitative In Vitro Data
A study utilizing a β-arrestin 2 recruitment assay investigated the in vitro µ-opioid receptor activation potential of this compound. The results are summarized in the table below.
| Assay | Parameter | Value | Reference Compound | Reference Value |
| β-arrestin 2 Recruitment | EC50 | 1335 nM | Hydromorphone | - |
| β-arrestin 2 Recruitment | Emax | 126% | Hydromorphone | 100% |
Table 1: In Vitro µ-Opioid Receptor Activity of this compound
These findings indicate that this compound is a full agonist at the µ-opioid receptor, although it is considerably less potent than other opioids like methadone (EC50 = 50.3 nM) and hydromorphone.
Metabolism
The metabolic fate of this compound has been investigated in rat and pooled human liver S9 fraction (pHLS9).
In rats, five metabolites were identified in urine, resulting from pyrrolidine ring or morpholine ring hydroxylation, and combinations thereof. An N',N-bisdesalkyl metabolite was also formed. In pooled human liver S9 fraction incubations, a pyrrolidine hydroxy metabolite and an N-oxide were identified. Notably, no Phase II metabolites (glucuronides or sulfates) were detected in either rat urine or pHLS9 incubations. The hydroxy and dihydroxy metabolites were the most abundant excretion products in rat urine.
Figure 2: Metabolic Pathways of this compound.
Pharmacokinetics (ADME)
A complete pharmacokinetic profile for this compound, including data on its absorption, distribution, and excretion, is not currently available in the public domain. The metabolism has been partially elucidated as described above. Due to the lack of specific data, a generalized experimental workflow for in vivo ADME studies is presented in the experimental protocols section.
In Vivo Toxicology
There is a significant lack of publicly available quantitative in vivo toxicity data for this compound, such as LD50 (median lethal dose) or ED50 (median effective dose) for analgesia. It is reported to have analgesic activity in rodents, but specific data from studies like the hot-plate or tail-flick test have not been published.
Potential Adverse Effects
Specific adverse effects documented for this compound are not available. However, based on its mechanism of action as a µ-opioid receptor agonist, the following adverse effects, common to this class of drugs, can be anticipated:
-
Central Nervous System: Sedation, dizziness, euphoria, dysphoria, confusion, and at higher doses, respiratory depression, which can be life-threatening.
-
Gastrointestinal: Nausea, vomiting, and constipation.
-
Cardiovascular: Hypotension and bradycardia.
-
Other: Miosis (pinpoint pupils), pruritus (itching), and the development of tolerance, dependence, and addiction with repeated use.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of a compound like this compound are crucial for obtaining reliable and reproducible data.
In Vitro Assays
This assay is used to determine the potency and efficacy of a compound in activating the β-arrestin signaling pathway.
-
Cell Line: Use a stable cell line co-expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO).
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
Figure 3: Workflow for β-Arrestin 2 Recruitment Assay.
In Vivo Assays
This protocol is based on OECD Guideline 423 (Acute Toxic Class Method) and would be a standard approach for assessing the acute toxicity of a new chemical entity.
-
Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals overnight before dosing.
-
Administer this compound orally by gavage at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity and mortality.
-
The outcome of the first step determines the next step (e.g., testing a lower or higher dose).
-
-
Data Analysis: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
This test measures the response to a thermal pain stimulus.
-
Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer this compound or a vehicle control (e.g., intraperitoneally or subcutaneously).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: The increase in latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the time course of analgesia and, with multiple dose groups, to calculate an ED50.
Conclusion
This compound is a µ-opioid receptor agonist with in vitro activity, albeit with lower potency compared to some established opioids. Its metabolism in rats and human liver S9 fractions has been partially characterized, identifying several hydroxylated and N-dealkylated metabolites. A significant gap in the current knowledge is the lack of comprehensive in vivo toxicity and pharmacokinetic data. The potential for typical opioid-related adverse effects, including respiratory depression and dependence, is high. Further research is imperative to fully characterize the toxicological profile of this compound to understand its potential risks to public health. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological assessments.
References
- 1. bioivt.com [bioivt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid this compound using HPLC-HRMS/MS for toxicological screening purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Synthesis of Desmethylmoramide: Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed overview of the potential synthesis pathways for desmethylmoramide (4-(morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one), an opioid analgesic first synthesized in the late 1950s. While the original experimental data from the seminal work by P.A.J. Janssen and A.H. Jageneau in 1957 remains largely inaccessible in full-text format, this application note outlines a highly probable synthetic route based on the established chemistry of related compounds, particularly dextromoramide. The provided protocols are representative examples derived from analogous reactions in the chemical literature and are intended to serve as a guide for researchers.
This compound is a close structural analog of dextromoramide, lacking the methyl group on the butyryl chain. Therefore, its synthesis is expected to follow a similar convergent strategy, involving the preparation of a key carboxylic acid intermediate followed by amidation.
Proposed Synthesis Pathway
The most plausible synthetic route to this compound involves a three-step sequence:
-
Alkylation: Reaction of diphenylacetonitrile with a suitable morpholinoethyl halide to introduce the morpholinoethyl side chain, yielding 4-morpholino-2,2-diphenylbutyronitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid, 4-morpholino-2,2-diphenylbutanoic acid.
-
Amidation: Coupling of the carboxylic acid with pyrrolidine to form the final amide product, this compound.
Precursors and Reagents
The following table summarizes the key precursors and reagents for the proposed synthesis of this compound.
| Step | Precursor/Intermediate | Reagents | Role |
| 1. Alkylation | Diphenylacetonitrile | 1-Chloro-2-morpholinoethane, Sodium amide (NaNH₂), Toluene | Alkylating agent, Base, Solvent |
| 4-Morpholino-2,2-diphenylbutyronitrile | - | Product of Step 1 | |
| 2. Hydrolysis | 4-Morpholino-2,2-diphenylbutyronitrile | Sulfuric acid, Water | Acid catalyst for hydrolysis |
| 4-Morpholino-2,2-diphenylbutanoic acid | - | Product of Step 2 | |
| 3. Amidation | 4-Morpholino-2,2-diphenylbutanoic acid | Thionyl chloride (SOCl₂), Pyrrolidine, Benzene | Activating agent for carboxylic acid, Amine, Solvent |
| This compound | - | Final Product |
Experimental Protocols
Note: The following protocols are representative examples and may require optimization.
Step 1: Synthesis of 4-Morpholino-2,2-diphenylbutyronitrile
This procedure describes the alkylation of diphenylacetonitrile with 1-chloro-2-morpholinoethane.
Methodology:
-
A solution of diphenylacetonitrile (0.1 mol) in dry toluene (150 mL) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Sodium amide (0.11 mol) is added portion-wise to the stirred solution at room temperature. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the carbanion.
-
A solution of 1-chloro-2-morpholinoethane (0.1 mol) in dry toluene (50 mL) is added dropwise to the refluxing mixture over a period of 1 hour.
-
The reaction mixture is maintained at reflux for an additional 8-10 hours.
-
After cooling to room temperature, the mixture is carefully quenched with water (100 mL).
-
The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 4-morpholino-2,2-diphenylbutyronitrile, which can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 4-Morpholino-2,2-diphenylbutanoic Acid
This protocol details the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.
Methodology:
-
4-Morpholino-2,2-diphenylbutyronitrile (0.05 mol) is added to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 12-18 hours, or until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice (200 g).
-
The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 7 is reached, which may cause the product to precipitate.
-
If a precipitate forms, it is collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude carboxylic acid.
-
The crude 4-morpholino-2,2-diphenylbutanoic acid can be purified by recrystallization.
Step 3: Synthesis of this compound (4-Morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one)
This final step involves the amidation of the carboxylic acid with pyrrolidine.
Methodology:
-
A mixture of 4-morpholino-2,2-diphenylbutanoic acid (0.02 mol) and thionyl chloride (0.03 mol) in dry benzene (50 mL) is heated at reflux for 2 hours to form the corresponding acid chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
The crude acid chloride is redissolved in dry benzene (50 mL).
-
A solution of pyrrolidine (0.04 mol) in dry benzene (20 mL) is added dropwise to the stirred solution of the acid chloride at 0-5 °C (ice bath).
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is washed successively with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Workflow for the alkylation step.
Caption: Workflow for the hydrolysis step.
Caption: Workflow for the amidation step.
Application Notes and Protocols for the Detection of Desmethylmoramide in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmoramide (DMM) is a potent synthetic opioid, and its detection in biological matrices is crucial for clinical and forensic toxicology. As with many xenobiotics, DMM undergoes metabolic transformation in the body, and the parent compound is often found in very low concentrations in urine.[1][2] Consequently, analytical methods must target the more abundant metabolites for reliable detection. This document provides detailed application notes and protocols for the detection of this compound and its primary metabolites in urine using High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS).
Recent metabolic studies have shown that this compound is extensively metabolized, primarily through hydroxylation of the pyrrolidine or morpholine rings.[1][2] Notably, studies in rats have indicated that the parent DMM is barely detectable in urine, making the hydroxy and dihydroxy metabolites the most suitable targets for screening.[1] Importantly, Phase II metabolites, such as glucuronides, have not been detected, simplifying sample preparation by obviating the need for enzymatic hydrolysis.
Analytical Method: HPLC-HRMS/MS
High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry is the method of choice for the sensitive and selective detection of this compound and its metabolites. This technique allows for the chromatographic separation of the analytes from the complex urine matrix, followed by their accurate mass measurement and fragmentation analysis, which together provide a high degree of confidence in their identification.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites in urine is depicted in the following diagram.
Experimental Protocols
The following protocols are based on established methodologies for the detection of new synthetic opioids and their metabolites in urine.
Urine Sample Preparation (Protein Precipitation and Extraction)
This protocol outlines a "dilute, precipitate, and shoot" method, which is a straightforward and effective approach for preparing urine samples for LC-MS analysis.
Materials:
-
Urine sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Eluent A and Eluent B (as per HPLC conditions)
-
Microcentrifuge tubes (1.5 mL)
-
Glass vials
-
Pipettes and tips
-
Rotary shaker (vortex mixer)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.1 mL of the urine sample into a 1.5 mL microcentrifuge tube.
-
Add 0.5 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 2 minutes at 2000 rpm to precipitate proteins.
-
Centrifuge the tube for 2 minutes at 18,407 g.
-
Carefully transfer 0.5 mL of the clear supernatant to a clean glass vial, avoiding the precipitated pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 70°C.
-
Reconstitute the dried residue in 50 µL of a 1:1 (v/v) mixture of eluent A and eluent B.
-
Vortex briefly to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the HPLC-HRMS/MS system.
HPLC-HRMS/MS Analysis
The following are general parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Instrument-specific parameters should be optimized accordingly.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
HPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
HRMS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Temperature: 350 - 500°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to collect both precursor and fragment ion spectra.
-
Collision Energy: Ramped or fixed collision energies to induce fragmentation.
Data Presentation
While a fully validated quantitative method for this compound in urine has not been published, the high-resolution mass spectrometric data for the parent compound and its key metabolites have been characterized. This information is crucial for their identification.
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Metabolites
| Analyte | Chemical Formula | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Description |
| This compound (DMM) | C₂₄H₃₁O₂N₂ | 379.2380 | 292.1701 | Parent compound |
| Hydroxy-DMM | C₂₄H₃₁O₃N₂ | 395.2335 | 308.1637 | Hydroxylation on the pyrrolidine or morpholine ring |
| Dihydroxy-DMM | C₂₄H₃₁O₄N₂ | 411.2284 | 324.1591 | Dihydroxylation on the rings |
| N',N-bisdesalkyl-hydroxy-DMM | C₁₉H₂₁O₃N | 328.1594 | 213.0860 | N-dealkylation and hydroxylation |
| N-oxide-DMM | C₂₄H₃₁O₃N₂ | 395.2335 | 292.1701 | N-oxidation of the morpholine nitrogen |
Data derived from Meyer et al. (2023).
Signaling Pathway of this compound Metabolism
The metabolic transformation of this compound primarily involves oxidative pathways leading to the formation of more polar metabolites that can be excreted in the urine. The following diagram illustrates the major metabolic steps.
Conclusion
The analytical approach detailed in these notes provides a robust framework for the detection of this compound in urine samples. The focus on the more abundant hydroxy and dihydroxy metabolites is key to a successful screening strategy. While specific quantitative performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are not yet established in the literature, the provided HPLC-HRMS/MS protocol offers the necessary selectivity and sensitivity for the qualitative identification of DMM exposure. Further research is needed to validate this method for quantitative purposes.
References
Application Note: Quantitative Analysis of Desmethylmoramide in Biological Matrices using HPLC-HRMS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of desmethylmoramide, a novel synthetic opioid, in biological matrices using High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS). The described methodology provides a robust and sensitive approach for the detection and quantification of this compound, which is crucial for research, clinical toxicology, and forensic applications. The protocol includes procedures for sample preparation from urine and can be adapted for other matrices such as plasma or serum. Additionally, typical instrument parameters and expected performance characteristics are provided to guide researchers in drug development and related fields.
Introduction
This compound is a structural analogue of methadone and a new synthetic opioid (NSO) that has emerged on the illicit drug market.[1][2] Its potent opioid activity necessitates sensitive and specific analytical methods for its detection and quantification in biological specimens to understand its pharmacokinetics, metabolism, and to address its role in clinical and forensic cases. HPLC-HRMS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing complex biological samples for the presence of NSOs like this compound.[1][2][3] This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.
Experimental Protocols
The success of any mass spectrometry-based analysis is highly dependent on the quality of sample preparation. The goal is to efficiently extract the analyte of interest while minimizing matrix effects that can interfere with ionization and detection. Below are protocols for protein precipitation, a common technique for plasma and serum, and a more specific protocol for urine.
2.1.1. Protein Precipitation for Plasma/Serum Samples
This is a generic and rapid method for the removal of proteins from plasma or serum samples.
-
Reagents:
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) solution (e.g., this compound-d5 in methanol)
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2.1.2. Extraction from Urine Samples
This protocol is adapted from a published method for the analysis of this compound in urine.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution
-
Mobile Phase A and B (as described in HPLC conditions)
-
-
Procedure:
-
To 0.1 mL of urine in a glass vial, add 0.5 mL of acetonitrile.
-
If an internal standard is used, it should be added at this stage.
-
Shake the mixture on a rotary shaker for 2 minutes at 2000 rpm.
-
Centrifuge for 2 minutes at 18,407 x g.
-
Transfer 0.5 mL of the supernatant to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 70°C.
-
Reconstitute the residue in 50 µL of a 1:1 (v/v) mixture of mobile phase A and B.
-
Inject 10 µL into the HPLC-HRMS/MS system.
-
The following are typical starting conditions for the analysis of novel synthetic opioids and can be optimized for the specific instrumentation used.
2.2.1. HPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient Program | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
2.2.2. HRMS/MS Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Full Scan followed by data-dependent MS/MS (ddMS2) or Targeted MS/MS |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Optimized for this compound (typically 20-40 eV) |
| Precursor Ion (m/z) | 380.2536 (for [M+H]⁺ of this compound) |
| Product Ions (m/z) | Characteristic fragment ions for this compound should be monitored. A key fragment is reported at m/z 293.1848, corresponding to the loss of the morpholine ring. |
Data Presentation
While specific quantitative validation data for this compound is not widely published, the following table presents typical performance characteristics expected for an HPLC-HRMS/MS method for novel synthetic opioids, based on published data for similar compounds. These values should be established and verified through in-house validation studies.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL |
| Recovery | 70 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Sample preparation workflows for plasma/serum and urine samples.
Caption: General workflow for HPLC-HRMS/MS analysis of this compound.
Conclusion
The HPLC-HRMS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in biological matrices. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for researchers and scientists. It is essential to perform a full in-house method validation to establish specific performance characteristics for the intended application. This method will be a valuable tool in the ongoing efforts to monitor and understand the impact of novel synthetic opioids.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid this compound using HPLC-HRMS/MS for toxicological screening purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for the In Vivo Metabolic Fate of Desmethylmoramide in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo metabolic fate of Desmethylmoramide (DMM), a novel synthetic opioid, in rat models. The information is based on recent studies utilizing high-performance liquid chromatography-high resolution-tandem mass spectrometry (HPLC-HRMS/MS) for the identification and characterization of its metabolites.
Introduction
This compound (DMM) is a structural analog of methadone and a recent emergence on the new psychoactive substances (NPS) market.[1][2] Understanding its metabolic fate is crucial for toxicological screening, drug metabolism and pharmacokinetic (DMPK) studies, and for the development of effective countermeasures in clinical and forensic settings. This document outlines the identified metabolic pathways in rats and provides the experimental protocols for replication and further investigation.
Metabolic Profile of this compound in Rats
In vivo studies in rat models have revealed that this compound undergoes Phase I metabolism, primarily through oxidation. The analysis of 24-hour pooled rat urine samples after administration of DMM showed the presence of five key metabolites.[1][2] These metabolites are the result of hydroxylation on the pyrrolidine and/or morpholine rings, as well as N',N-bisdesalkylation.[1] Notably, no Phase II metabolites, such as glucuronides or sulfates, were detected in rat urine.
The parent compound, this compound, was found to be barely detectable in 24-hour urine samples, indicating extensive metabolism. The most abundant excretion products were the hydroxy and dihydroxy metabolites, making them suitable targets for urinary screening.
Table 1: Summary of this compound Metabolites Identified in Rat Urine
| Metabolite Number | Metabolic Reaction | Position of Modification |
| M1 | Pyrrolidine Ring Hydroxylation | Pyrrolidine Ring |
| M2 | Morpholine Ring Hydroxylation | Morpholine Ring |
| M3 | Dihydroxylation | Pyrrolidine and Morpholine Rings |
| M4 | N',N-bisdesalkylation | N',N-bisdesalkylated |
| M5 | Pyrrolidine Ring Hydroxylation & N',N-bisdesalkylation | Pyrrolidine Ring |
This table is a summary based on the descriptive findings in the cited literature.
Experimental Protocols
Animal Husbandry and Dosing
-
Animal Model: Male Wistar rats are a suitable model for this study.
-
Housing: Animals should be housed in standard metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.
-
Dosing: this compound can be administered via an appropriate route, such as intraperitoneal injection. The dosage should be determined based on preliminary toxicity studies. A dose of 2 mg/kg body weight has been used for similar compounds in rats.
Sample Collection
-
Urine Collection: Collect pooled urine samples over a 24-hour period post-administration.
-
Sample Storage: Immediately freeze the collected urine samples at -20°C or lower until analysis to prevent degradation of metabolites.
Sample Preparation for HPLC-HRMS/MS Analysis
-
Enzymatic Hydrolysis (for potential Phase II metabolites): Although no Phase II metabolites were detected for DMM in the cited study, it is good practice to include this step to screen for potential glucuronidated or sulfated metabolites.
-
To a 1 mL urine sample, add a suitable buffer (e.g., sodium acetate buffer, pH 5).
-
Add β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the urine sample (hydrolyzed or non-hydrolyzed) to be alkaline (e.g., pH 8-9) using a suitable base (e.g., ammonia solution).
-
Add an appropriate organic solvent (e.g., a mixture of ethyl acetate, diethyl ether).
-
Vortex the mixture thoroughly for several minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.
-
HPLC-HRMS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap-based instrument) is required for the sensitive and specific detection of metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is suitable for separating DMM and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is effective for these compounds.
-
Data Acquisition: Acquire data in full scan mode to detect all potential metabolites and in data-dependent MS/MS mode (dd-MS2) to obtain fragmentation spectra for structural elucidation.
-
Metabolite Identification: Identify potential metabolites by comparing the full scan accurate mass with the theoretical mass of predicted metabolites and by interpreting the fragmentation patterns in the MS/MS spectra.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo metabolic study of this compound in rats.
Proposed Metabolic Pathway of this compound in Rats
Caption: Proposed Phase I metabolic pathway of this compound in rat models.
References
Application Notes and Protocols for the Identification of Desmethylmoramide Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmoramide (DMM) is a synthetic opioid structurally related to dextromoramide and methadone. As a new psychoactive substance, understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. These application notes provide detailed protocols for the identification of this compound and its metabolites in biological samples using high-performance liquid chromatography-high-resolution tandem mass spectrometry (HPLC-HRMS/MS). The described methods are based on established in vivo and in vitro studies and are intended to guide researchers in developing robust analytical workflows.
Signaling Pathways and Metabolic Fate
This compound, as a synthetic opioid, is understood to exert its effects primarily through interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an opioid agonist to this receptor initiates a signaling cascade that leads to analgesic and other physiological effects. A simplified representation of this interaction is provided below.
Metabolic studies have shown that this compound undergoes Phase I metabolism, primarily through hydroxylation and N-oxidation.[1] No Phase II metabolites, such as glucuronides or sulfates, have been detected.[1] The primary metabolic transformations occur on the pyrrolidine and morpholine rings of the DMM molecule.
Data Presentation
Table 1: Qualitative Summary of this compound (DMM) Metabolites Identified in Biological Matrices
| Metabolite | Chemical Modification | Biological Matrix (In Vivo - Rat Urine) | Biological Matrix (In Vitro - Human Liver S9) | Relative Abundance (in Rat Urine) |
| Hydroxy-DMM | Pyrrolidine Ring Hydroxylation | Detected | Detected | Most Abundant |
| Dihydroxy-DMM | Combination of Pyrrolidine and/or Morpholine Ring Hydroxylation | Detected | Not Reported | Most Abundant |
| Morpholine Ring Hydroxy-DMM | Morpholine Ring Hydroxylation | Detected | Not Reported | Detected |
| N',N-bisdesalkyl-DMM | N,N'-bisdesalkylation | Detected | Not Reported | Detected |
| DMM N-oxide | N-oxidation | Not Reported | Detected | Not Applicable |
Data synthesized from Maurer et al., 2023.
Experimental Protocols
Protocol 1: In Vivo Analysis of this compound Metabolites in Rat Urine
Objective: To extract and identify DMM and its metabolites from rat urine samples.
Materials:
-
Rat urine collected over 24 hours post-DMM administration
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
HPLC vials
-
HPLC-HRMS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of rat urine, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an HPLC vial for analysis.
-
-
HPLC-HRMS/MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites (e.g., start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to detect parent ions and data-dependent MS/MS to obtain fragmentation patterns for metabolite identification.
-
Protocol 2: In Vitro Analysis of this compound Metabolites using Pooled Human Liver S9 Fraction
Objective: To investigate the metabolism of DMM using a subcellular liver fraction.
Materials:
-
This compound (DMM)
-
Pooled human liver S9 fraction (pHLS9)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Centrifuge tubes
-
Incubator/shaking water bath
-
Centrifuge
-
HPLC vials
-
HPLC-HRMS/MS system
Procedure:
-
Incubation:
-
Prepare a master mix containing the NADPH regenerating system in phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, add the pHLS9 fraction to the master mix to a final protein concentration of 1 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding DMM to a final concentration of 10 µM.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Prepare control incubations without the NADPH regenerating system and without the S9 fraction to monitor for non-enzymatic degradation.
-
-
Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) mobile phase A and B.
-
Vortex and transfer to an HPLC vial.
-
-
HPLC-HRMS/MS Analysis:
-
Follow the same HPLC-HRMS/MS parameters as described in Protocol 1.
-
Visualizations
Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.
Caption: General experimental workflow for identifying this compound metabolites.
Caption: Metabolic pathways of this compound in biological systems.
References
Application Notes and Protocols for Des-methylmoramide Sample Preparation for Mass Spectrometry
FOR IMMEDIATE RELEASE
Comprehensive Guide to Desmethylmoramide Sample Preparation for Mass Spectrometry Analysis
[City, State] – [Date] – To facilitate accurate and reproducible analysis of the novel synthetic opioid this compound, this document provides detailed application notes and standardized protocols for its sample preparation for mass spectrometry. These guidelines are intended for researchers, scientists, and drug development professionals working in forensic toxicology, clinical chemistry, and pharmaceutical research.
This compound is an opioid analgesic that has been identified as a designer drug.[1] Accurate detection and quantification are crucial for clinical and forensic applications. The following protocols outline methods for the preparation of various biological matrices for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A clear understanding of the analyte's properties is fundamental to developing effective sample preparation strategies.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₀N₂O₂ | [1][2] |
| Molar Mass | 378.516 g·mol⁻¹ | [1] |
| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | [1] |
| CAS Number | 1767-88-0 |
Experimental Protocols
The choice of sample preparation protocol is critical and depends on the matrix, the required limit of detection, and the available instrumentation. Below are detailed methodologies for sample preparation from common biological matrices.
Protocol 1: Protein Precipitation for Urine and Plasma/Serum
This method is rapid and suitable for initial screening and quantification where high sensitivity is not the primary concern.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Evaporator (e.g., nitrogen stream evaporator)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (urine, plasma, or serum) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter.
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE is recommended for complex matrices or when lower detection limits are required, as it provides a cleaner extract than protein precipitation.
Materials:
-
Mixed-mode or polymer-based SPE cartridges (e.g., C18, Oasis HLB)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
Procedure:
-
Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., urine) with 1 mL of a buffer solution (e.g., 0.1 M phosphate buffer).
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of deionized water through the cartridge.
-
Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water).
-
-
Elution: Elute the analyte with 2 mL of an appropriate elution solvent. A common elution solvent for opioids is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Quantitative Data for Mass Spectrometry
The following table summarizes key mass spectrometry parameters for the detection of this compound. These values are essential for setting up the mass spectrometer for targeted analysis.
| Parameter | Value | Notes |
| Precursor Ion ([M+H]⁺) | m/z 379.24 | Calculated for C₂₄H₃₁N₂O₂⁺ |
| Product Ion 1 | m/z 192.14 | Fragmentation of the diphenylacetyl moiety |
| Product Ion 2 | m/z 100.08 | Corresponds to the morpholine ring |
| Product Ion 3 | m/z 70.07 | Corresponds to the pyrrolidine ring |
| Collision Energy | 10-40 eV | To be optimized based on the specific instrument. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | --- |
Note: Fragmentation patterns and optimal collision energies may vary depending on the mass spectrometer used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound for mass spectrometry analysis.
Caption: Workflow for this compound Sample Preparation.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and decision points in selecting a sample preparation method.
Caption: Decision tree for sample preparation method selection.
References
Application Notes and Protocols for the Quantification of Desmethylmoramide in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylmoramide is a potent synthetic opioid and an analog of dextromoramide, which has been identified as a designer drug.[1] Its emergence poses a significant challenge to forensic toxicology laboratories, requiring robust and validated analytical methods for its detection and quantification in biological specimens to aid in clinical and forensic investigations.[2] These application notes provide detailed protocols for the quantification of this compound in whole blood, a common matrix in forensic toxicology, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for assessing the stability of this compound in whole blood is outlined, which is crucial for the correct interpretation of toxicological results.[3]
Pharmacological Context: Mu-Opioid Receptor Signaling
This compound, like other opioids, is believed to exert its primary analgesic and euphoric effects through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] Activation of the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.[4] This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.
Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway.
Analytical Methodology
The primary analytical techniques for the quantification of synthetic opioids in forensic toxicology are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze a wide range of compounds with minimal sample preparation. GC-MS is a robust and reliable technique, though it often requires derivatization for polar analytes like opioids to improve their volatility and chromatographic performance.
Proposed Analytical Workflow for this compound Quantification
The following diagram outlines a general workflow for the quantification of this compound in forensic toxicology samples.
Figure 2: General Analytical Workflow.
Experimental Protocols
The following are proposed protocols for the extraction and analysis of this compound from whole blood. These are based on established methods for other synthetic opioids and should be fully validated before implementation in casework.
Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS
This protocol describes a solid-phase extraction (SPE) method followed by LC-MS/MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Whole blood samples, calibrators, and quality controls
-
Internal Standard (IS) working solution (e.g., this compound-d5)
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2, v/v/v)
-
Reconstitution solvent: Mobile Phase A/Mobile Phase B (95:5, v/v)
-
-
Procedure:
-
To 1 mL of whole blood, add 50 µL of the internal standard working solution and vortex.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
2. LC-MS/MS Instrumental Parameters (Proposed)
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of a this compound standard. A precursor ion and at least two product ions should be selected. |
| Collision Energy (CE) and other MS parameters | To be optimized for each MRM transition. |
3. Method Validation Parameters (Representative)
The following table presents typical validation parameters and acceptance criteria for a quantitative forensic toxicology method.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 5 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±20% of the target concentration (±25% for the LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% RSD). Signal-to-noise ratio ≥ 10. |
| Accuracy (Bias) | Within ±20% of the nominal concentration for quality control (QC) samples at low, medium, and high concentrations. |
| Precision | Within-run and between-run precision (as %RSD) should be ≤20% for QC samples. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Matrix Effect | Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The coefficient of variation of the matrix factor across different sources should be ≤15%. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration in stored samples should be within ±20% of the initial concentration under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Protocol 2: Quantification of this compound in Whole Blood by GC-MS
This protocol involves a liquid-liquid extraction (LLE) followed by derivatization and GC-MS analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Materials:
-
Whole blood samples, calibrators, and quality controls
-
Internal Standard (IS) working solution (e.g., this compound-d5)
-
Saturated sodium borate buffer (pH 9.0)
-
Extraction solvent (e.g., n-butyl chloride)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
-
Procedure:
-
To 1 mL of whole blood, add 50 µL of the internal standard working solution and vortex.
-
Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex.
-
Add 5 mL of n-butyl chloride, cap, and gently rock for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumental Parameters (Proposed)
| Parameter | Suggested Condition |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 minute, ramp at 20°C/min to 320°C, hold for 5 minutes. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). At least three characteristic ions for the derivatized analyte and IS should be monitored. |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Protocol 3: this compound Stability in Whole Blood
This protocol is designed to assess the stability of this compound in whole blood under various storage conditions.
1. Experimental Design
-
Spiking: Prepare two pools of fresh whole blood (from at least three different sources) spiked with this compound at low and high quality control (QC) concentrations.
-
Storage Conditions:
-
Baseline (T=0): Analyze aliquots immediately after spiking.
-
Short-term (Benchtop): Store aliquots at room temperature for 4, 8, and 24 hours.
-
Refrigerated: Store aliquots at 4°C for 24, 48, and 72 hours.
-
Frozen: Store aliquots at -20°C for 1, 2, 4, and 12 weeks.
-
Freeze-Thaw: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature).
-
2. Procedure
-
For each time point and condition, prepare at least three replicates for each QC level.
-
At the designated time, process the whole blood samples according to a validated extraction procedure (e.g., SPE or LLE as described above).
-
Analyze the extracted samples using a validated quantitative method (e.g., LC-MS/MS or GC-MS).
-
Calculate the mean concentration and standard deviation for each set of replicates.
-
Compare the mean concentration of the stored samples to the mean concentration of the baseline (T=0) samples.
3. Acceptance Criteria
This compound is considered stable if the mean concentration of the stored samples is within ±20% of the mean concentration of the baseline samples.
Data Presentation
All quantitative data from method validation and stability studies should be summarized in clearly structured tables for easy comparison and review.
Table 1: Proposed LC-MS/MS Method Validation Summary for this compound in Whole Blood
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1 - 250 ng/mL | r² ≥ 0.99 |
| LOD | 0.5 ng/mL | S/N ≥ 3 |
| LOQ | 1 ng/mL | Accuracy ±20%, Precision ≤20% RSD |
| Accuracy (Bias) | Low QC (2.5 ng/mL): -5%Mid QC (50 ng/mL): +2%High QC (200 ng/mL): -1% | ±20% of nominal |
| Precision (Within-run) | Low QC: 8% RSDMid QC: 5% RSDHigh QC: 4% RSD | ≤20% RSD |
| Precision (Between-run) | Low QC: 12% RSDMid QC: 8% RSDHigh QC: 6% RSD | ≤20% RSD |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | CV of matrix factor < 10% | CV ≤ 15% |
| Stability (Freeze-Thaw, 3 cycles) | Low QC: -8% changeHigh QC: -5% change | Within ±20% of initial concentration |
| Stability (24h at RT) | Low QC: -10% changeHigh QC: -7% change | Within ±20% of initial concentration |
Note: The data presented in Table 1 are representative and should be determined experimentally during method validation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantification of this compound in forensic toxicology laboratories. While specific validated methods for this particular compound are not yet widely published, the proposed LC-MS/MS and GC-MS methods, based on established principles for other synthetic opioids, provide a strong starting point for method development and validation. Adherence to rigorous validation guidelines is essential to ensure the accuracy and reliability of results in a forensic setting. The included information on the pharmacology of this compound and its expected analytical behavior will aid researchers and scientists in the development and implementation of robust analytical schemes for this emerging designer drug.
References
Application Notes: Studying Desmethylmoramide Metabolism Using Pooled Human Liver S9 Fraction
Introduction
Desmethylmoramide (DMM) is a synthetic opioid and a structural analog of methadone that has emerged on the new psychoactive substances (NPS) market.[1][2] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. The use of pooled human liver S9 fraction is a well-established in vitro method to investigate the metabolism of xenobiotics.[3][4][5] The S9 fraction contains a wide array of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) metabolic enzymes, offering a comprehensive overview of a compound's hepatic metabolism. This application note provides a detailed protocol for studying the metabolism of this compound using pooled human liver S9 fraction and outlines the expected metabolic pathways based on current research.
Metabolic Profile of this compound in Human Liver S9 Fraction
Incubation of this compound with pooled human liver S9 fraction (pHLS9) has been shown to yield specific Phase I metabolites. The primary metabolic transformations observed are pyrrolidine ring hydroxylation and N-oxidation. Notably, studies have not detected any Phase II metabolites, such as glucuronides or sulfates, in this in vitro system.
Data Summary
The following table summarizes the metabolites of this compound identified after incubation with pooled human liver S9 fraction.
| Parent Compound | Metabolite | Metabolic Reaction | Phase of Metabolism |
| This compound | Pyrrolidine Hydroxy-Desmethylmoramide | Hydroxylation | Phase I |
| This compound | This compound N-oxide | N-oxidation | Phase I |
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Pooled Human Liver S9 Fraction: Obtained from a commercial supplier (e.g., Corning, BD Biosciences) and stored at -80°C until use. The S9 fraction should be from a pool of multiple donors to represent an average metabolic capacity.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like methanol or DMSO.
-
Incubation Buffer: A common buffer is Tris-HCl (e.g., 0.1 M, pH 7.4) containing magnesium chloride (MgCl2), which is important for the activity of some metabolic enzymes.
-
NADPH Regenerating System (for Phase I reactions):
-
Solution A: NADP+
-
Solution B: Glucose-6-phosphate and glucose-6-phosphate dehydrogenase in buffer.
-
Alternatively, a commercially available NADPH regenerating system can be used.
-
-
UDPGA (for Phase II glucuronidation): Uridine 5'-diphospho-α-D-glucuronic acid.
-
Quenching Solution: Ice-cold acetonitrile or a 50:50 mixture of acetonitrile and methanol is typically used to stop the enzymatic reaction and precipitate proteins.
2. In Vitro Incubation Assay
-
Thaw the pooled human liver S9 fraction on ice.
-
Prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:
-
Incubation Buffer
-
Pooled Human Liver S9 Fraction (final protein concentration typically 1 mg/mL).
-
This compound (from stock solution, final concentration to be determined based on experimental goals, e.g., 1-10 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. If investigating Phase II metabolism, also add UDPGA.
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold quenching solution.
-
Include control incubations:
-
Negative control (without NADPH) to assess non-enzymatic degradation.
-
Blank control (without this compound) to identify interfering peaks from the matrix.
-
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. Analytical Methodology: Metabolite Identification
-
High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS/MS): This is the preferred method for separating and identifying metabolites.
-
Chromatographic Separation: Use a suitable C18 column to separate this compound and its metabolites based on their polarity. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is common.
-
Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its metabolites.
-
Fragmentation Analysis (MS/MS): Perform fragmentation of the potential metabolite ions to elucidate their structures by comparing the fragmentation patterns with that of the parent compound.
-
Visualizations
Caption: Experimental workflow for this compound metabolism study.
Caption: Metabolic pathway of this compound in human liver S9.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid this compound using HPLC-HRMS/MS for toxicological screening purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desmethylmoramide in Urine using Liquid Chromatography-High Resolution-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Desmethylmoramide is a synthetic opioid and a structural analog of dextromoramide. As a new psychoactive substance (NPS), its detection and quantification in biological matrices are crucial for forensic toxicology, clinical research, and drug development. This application note provides a detailed protocol for the analysis of this compound in urine using liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). The method described is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in urine samples is depicted in the following diagram.
Experimental workflow for this compound analysis.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and high-resolution mass spectrometry.
Sample Preparation (Urine)
The following protocol is adapted from a study on the metabolic fate of this compound.[1]
-
Sample Aliquoting: Take 0.1 mL of the urine sample.
-
Protein Precipitation: Add 0.5 mL of acetonitrile to the urine sample.
-
Mixing: Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifugation: Centrifuge the sample for 2 minutes at 18,407 x g.
-
Supernatant Transfer: Carefully transfer 0.5 mL of the clear supernatant to a new glass vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 70°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of a 1:1 (v/v) mixture of mobile phase A and mobile phase B.
-
Injection: Inject 10 µL of the reconstituted sample into the LC-HR-MS/MS system.[1]
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for opioid analysis (e.g., C18, Biphenyl).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential interferences. A typical starting condition would be 95% A, ramping to 95% B over several minutes.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
High-Resolution Tandem Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS, such as a Q-TOF or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM).
-
Precursor Ion (m/z): 379.2386 (for [M+H]⁺).
-
Product Ions (m/z): Key fragment ions should be monitored. Based on metabolic studies, a characteristic fragment results from the elimination of the morpholine moiety, leading to an ion at m/z 292.1698.[1] Other potential fragments should be determined through infusion of a standard.
-
Collision Energy: Optimized for the specific instrument and precursor ion to achieve optimal fragmentation.
Quantitative Data
The following table summarizes representative quantitative performance parameters that can be expected from a validated LC-HR-MS/MS method for this compound, based on typical values for similar synthetic opioid assays.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | > 80% |
Metabolic Pathway of this compound
Understanding the metabolism of this compound is critical for identifying appropriate analytical targets, which may include the parent compound and its major metabolites. The metabolic pathways of this compound have been investigated in rat urine and pooled human liver S9 fractions.[1][2] The primary metabolic transformations include hydroxylation and N-oxidation. No phase II metabolites (e.g., glucuronides) were detected.
Metabolic pathway of this compound.
Conclusion
The LC-HR-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in urine. The detailed protocol for sample preparation and the representative instrumental parameters offer a solid foundation for researchers to implement this method in their laboratories. The inclusion of the metabolic pathway highlights the importance of monitoring for key metabolites, which may be more abundant than the parent drug in certain specimens. This method is well-suited for applications in forensic toxicology, clinical research, and the study of new psychoactive substances.
References
Development of Reference Standards for Desmethylmoramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of Desmethylmoramide as a reference standard. This compound is an opioid analgesic and a structural analog of dextromoramide.[1] The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of this substance in research, forensic, and pharmaceutical applications. These protocols cover the synthesis, purification, and comprehensive analytical characterization of this compound, including chromatographic and spectroscopic techniques. Additionally, a protocol for conducting forced degradation studies to establish a stability-indicating method is provided.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the handling, storage, and analysis of the reference standard.
| Property | Value | Reference |
| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | [1] |
| CAS Number | 1767-88-0 | [1] |
| Molecular Formula | C₂₄H₃₀N₂O₂ | [1] |
| Molecular Weight | 378.51 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | |
| Storage Temperature | -20°C |
Synthesis and Purification Protocol
Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a key intermediate followed by coupling with pyrrolidine.
References
Troubleshooting & Optimization
Overcoming matrix effects in Desmethylmoramide LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desmethylmoramide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and metabolites from biological samples like plasma or urine.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1]
This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis, leading to unreliable results. For a compound like this compound, an opioid analgesic often measured at trace levels, mitigating these effects is critical for dependable pharmacokinetic and toxicological studies.
Q2: What are the typical signs of matrix effects in my LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.
-
Inaccurate quantification , where results deviate significantly from expected values.
-
Signal suppression or enhancement , observed as a noticeable drop or increase in the analyte's peak area in a matrix sample compared to a standard prepared in a clean solvent.
-
Inconsistent peak shapes or shifts in retention time.
-
Non-linear calibration curves , especially when using standards prepared in solvent.
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The most common method is the post-extraction addition (or post-extraction spike) technique. This method allows for the calculation of a Matrix Factor (MF).
The process involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the analyte in a neat (clean) solvent at the same concentration.
The formula is: Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust method, the absolute Matrix Factor should ideally be between 0.75 and 1.25.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: I am observing significant and inconsistent ion suppression for this compound.
This is a classic sign of matrix effects, likely caused by co-eluting endogenous compounds from the biological matrix, such as phospholipids. The following steps provide a logical workflow to diagnose and resolve the issue.
Step 1: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering compounds before analysis. Simple protein precipitation (PPT) is often insufficient and can leave high levels of phospholipids, a major cause of ion suppression.
-
Recommendation: Switch from Protein Precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Rationale: SPE and LLE provide cleaner extracts by selectively isolating the analyte from matrix components. For basic compounds like this compound, a mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective.
| Technique | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective cleanup, high levels of residual matrix components. | Poor |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts. | Can have low recovery for polar analytes, more labor-intensive. | Good |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high analyte recovery, can be automated. | More expensive, requires method development. | Excellent |
Step 2: Optimize Chromatographic Conditions
If improved sample cleanup is not sufficient, optimizing the LC separation can help resolve this compound from interfering matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and any interfering peaks.
-
Column Selection: Using a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) or a higher resolution column (UPLC/UHPLC) can significantly improve separation from matrix components.
-
Mobile Phase pH: For basic analytes like opioids, manipulating the mobile phase pH can alter retention time relative to phospholipids, whose retention is often pH-independent.
Step 3: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, their impact must be compensated for.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the IS remains consistent, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the actual sample. It is useful when a blank matrix is not available but can be more labor-intensive.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Opioids in Plasma
This protocol is a general guideline for a mixed-mode cation exchange SPE, suitable for basic compounds like this compound.
-
Sample Pre-treatment: Spike 0.5 mL of plasma with an internal standard. Add 0.5 mL of 4% phosphoric acid to acidify the sample and precipitate proteins. Vortex and centrifuge at >3000 x g for 10 minutes.
-
Cartridge Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Remove Polar Interferences): Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash Step 2 (Remove Lipids/Non-polar Interferences): Wash the cartridge with 2 mL of methanol.
-
Elution: Elute this compound and the internal standard using 2 mL of a freshly prepared solution of 5% ammonium hydroxide in a methanol/acetonitrile (50:50, v/v) mixture.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Opioids in Urine
This protocol is a general guideline for extracting basic drugs from a urine matrix.
-
Sample Pre-treatment: To 1 mL of urine in a glass tube, add the internal standard.
-
pH Adjustment: Add 100 µL of concentrated ammonium hydroxide to basify the sample to a pH > 9. This ensures that basic analytes like this compound are in their uncharged form, facilitating extraction into an organic solvent.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or a mixture of dichloromethane/isopropanol 90:10, v/v).
-
Mixing: Cap the tube and vortex vigorously for 1 minute, or gently rock on a mixer for 15 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
References
Technical Support Center: Enhancing Desmethylmoramide Detection in Complex Matrices
Welcome to the technical support center for the analysis of Desmethylmoramide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the sensitivity of this compound detection in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in complex matrices like plasma or urine?
A1: The primary challenges include low concentrations of the analyte, the presence of interfering endogenous compounds (matrix effects), and potential instability of the compound during sample storage and preparation.[1][2] Biological fluids are complex mixtures of proteins, salts, and lipids that can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[3][4]
Q2: Which sample preparation technique is best for improving the sensitivity of this compound detection?
A2: The choice of sample preparation technique depends on the specific matrix and the required sensitivity.
-
Protein Precipitation (PPT) is a simple and fast method suitable for initial screening. It involves adding a solvent like acetonitrile or methanol to precipitate proteins. While quick, it may not remove all interfering substances, potentially leading to significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. This technique is more effective at removing salts and other polar interferences compared to PPT.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interferences and concentrating the analyte, leading to the highest sensitivity and specificity. However, it is a more complex and time-consuming method.
Q3: How can I minimize ion suppression when analyzing this compound by LC-MS/MS?
A3: Minimizing ion suppression is critical for achieving high sensitivity. Here are several strategies:
-
Optimize Chromatography: Ensure baseline separation of this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction during quantification.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be stored at low temperatures. For long-term storage, -80°C is recommended. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. For short-term storage, 4°C is acceptable for a limited time. The stability of related opioid compounds in biological matrices is influenced by factors such as temperature, pH, and enzymatic degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Poor extraction recovery. 2. Significant ion suppression. 3. Analyte degradation. 4. Incorrect MS/MS parameters. | 1. Optimize the sample preparation method (see Data Presentation section for comparison). 2. Evaluate and mitigate matrix effects (see FAQs). Infuse a standard solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression. 3. Ensure proper sample storage and handling. 4. Optimize MRM transitions and collision energy for this compound and its internal standard. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Carryover from previous injections. | 1. Automate the sample preparation workflow if possible. Ensure consistent vortexing times and solvent volumes. 2. Use a stable isotope-labeled internal standard. 3. Optimize the autosampler wash protocol with a strong organic solvent. Inject blank samples after high-concentration standards or samples to check for carryover. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or add a competing amine to reduce tailing for basic compounds like this compound. |
| Inaccurate Quantification | 1. Matrix effects affecting the analyte and internal standard differently (if not using a SIL-IS). 2. Calibration standards not prepared in a matching matrix. 3. Analyte instability in processed samples. | 1. Use a stable isotope-labeled internal standard for the most accurate quantification. 2. Prepare calibration standards in the same biological matrix as the samples. 3. Perform stability tests on extracted samples to ensure the analyte is stable during the analytical run. |
Data Presentation
The following table summarizes the typical recovery and matrix effect data for different sample preparation methods used for the analysis of opioids in plasma, providing a comparative overview to guide your method selection for this compound.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methyl-tert-butyl ether) | Solid-Phase Extraction (C18) |
| Analyte Recovery (%) | 75 - 95 | 80 - 100 | 85 - 105 |
| Matrix Effect (%) | -50 to +20 (significant ion suppression is common) | -30 to +10 (moderate ion suppression) | -15 to +5 (minimal ion suppression) |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Processing Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low-Moderate | High |
Note: This data is generalized from studies on various opioids and may vary for this compound. It is essential to validate the chosen method for your specific application.
Experimental Protocols
Proposed LC-MS/MS Method for this compound in Human Plasma
This protocol is a proposed starting point for method development, based on common practices for the analysis of novel synthetic opioids.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., this compound-d7) to all plasma samples, calibrators, and quality controls.
-
Sample Pre-treatment: To 200 µL of plasma, add 400 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)): To be determined experimentally. Based on the structure, potential precursor ion would be [M+H]+ at m/z 380.2. Likely product ions would result from the fragmentation of the amide bond and cleavage of the morpholine or pyrrolidine rings.
-
This compound-d7 (Precursor Ion > Product Ion): To be determined experimentally based on the fragmentation of the labeled standard.
-
-
MS Parameters:
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
Disclaimer: The MRM transitions and collision energies for this compound need to be optimized by infusing a standard solution into the mass spectrometer. The fragmentation patterns of similar opioid structures can provide guidance for this optimization.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS | Office of Justice Programs [ojp.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Desmethylmoramide Metabolite Identification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the metabolite identification of desmethylmoramide.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The primary metabolic pathways for this compound (DMM) are Phase I reactions, specifically hydroxylation and N-oxidation. In vivo studies in rats have identified metabolites resulting from hydroxylation on the pyrrolidine or morpholine rings. In vitro experiments using pooled human liver S9 fractions (pHLS9) have shown the formation of a pyrrolidine hydroxy metabolite and an N-oxide. Notably, no Phase II metabolites, such as glucuronides or sulfates, have been detected.[1]
Q2: Why is it challenging to detect the parent this compound compound in urine samples?
A2: this compound is extensively metabolized in the body. As a result, the parent compound is often found at very low or undetectable concentrations in urine.[1] This makes the identification of its metabolites crucial for confirming exposure. The hydroxy and dihydroxy metabolites are typically the most abundant excretion products found in rat urine.[1]
Q3: What are the major metabolites of this compound that should be targeted for identification?
A3: Based on current research, the primary metabolites to target for identification are:
-
Hydroxy-desmethylmoramide: Resulting from hydroxylation on either the pyrrolidine or morpholine ring.
-
Dihydroxy-desmethylmoramide: Formed from two hydroxylation events.
-
N-oxide-desmethylmoramide: Formed by the oxidation of the nitrogen atom in the morpholine ring.
-
N',N-bisdesalkyl-hydroxy-desmethylmoramide: A metabolite observed in rat urine resulting from a combination of hydroxylation and N,N-bisdesalkylation.[1]
Q4: Are there any known signaling pathways associated with this compound?
A4: this compound is a synthetic opioid and acts as a mu-opioid receptor (MOR) agonist. Its signaling pathway is therefore consistent with other MOR agonists like methadone. Upon binding to the MOR, it initiates a G-protein signaling cascade that leads to the inhibition of adenylate cyclase, a reduction in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in analgesia.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.
Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)
Problem: You are observing significant peak tailing for this compound and its metabolites, which are basic compounds.
Cause: Peak tailing for basic compounds is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid can protonate the silanol groups, minimizing these secondary interactions.
-
Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites. However, this may reduce column lifetime.
-
Column Selection: Employ a modern, high-purity silica column with end-capping or a column with a polar-embedded stationary phase, which is less prone to these secondary interactions.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample and re-injecting.
Issue 2: Inconsistent Retention Times
Problem: The retention times for your analytes are shifting between injections or analytical runs.
Cause: Inconsistent retention times can be caused by a variety of factors, including changes in mobile phase composition, inadequate column equilibration, or temperature fluctuations.
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pumping system is functioning correctly.
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a new sequence of injections.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Issue 3: Low Signal Intensity or Ion Suppression in Urine Samples
Problem: You are observing low signal intensity for your target metabolites, particularly in urine samples.
Cause: The complex matrix of urine can cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.
Solutions:
-
Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is highly effective for cleaning up urine samples before LC-MS/MS analysis of opioids. A simpler "dilute-and-shoot" method can also be used, but it is more susceptible to matrix effects.
-
Chromatographic Separation: Optimize your HPLC method to ensure that the metabolites of interest elute in a region with minimal co-eluting matrix components.
-
Internal Standards: Use isotopically labeled internal standards for each analyte to compensate for matrix effects and improve quantitative accuracy.
Data Presentation
Table 1: Summary of this compound Metabolites
| Metabolite | Biotransformation | Relative Abundance (in Rat Urine) | Detection Method |
| Hydroxy-desmethylmoramide | Hydroxylation | Most Abundant | HPLC-HRMS/MS |
| Dihydroxy-desmethylmoramide | Dihydroxylation | Most Abundant | HPLC-HRMS/MS |
| N-oxide-desmethylmoramide | N-oxidation | Detected | HPLC-HRMS/MS |
| N',N-bisdesalkyl-hydroxy-desmethylmoramide | N,N-bisdesalkylation & Hydroxylation | Detected | HPLC-HRMS/MS |
Note: Precise quantitative data for this compound metabolites in human samples is not yet widely available in the scientific literature. The relative abundance is based on findings in rat urine studies.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Pooled Human Liver S9 Fraction
Objective: To identify the metabolites of this compound formed by Phase I and Phase II enzymes present in the S9 fraction.
Materials:
-
This compound
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for Phase II reactions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Centrifuge
-
Incubator
-
HPLC-HRMS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), the S9 fraction, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the incubation mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a validated HPLC-HRMS/MS method.
Protocol 2: Sample Preparation of Urine for LC-MS/MS Analysis
Objective: To extract this compound and its metabolites from urine while minimizing matrix interference.
Method: Solid-Phase Extraction (SPE)
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Phosphate buffer (pH 6.0)
-
Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)
-
Internal standards
-
Centrifuge or vacuum manifold
-
Evaporator
Procedure:
-
Add an internal standard mixture to the urine sample.
-
Dilute the urine sample with phosphate buffer (pH 6.0).
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for metabolite identification in urine.
Caption: Troubleshooting decision tree for peak tailing.
References
Technical Support Center: Optimizing Chromatographic Separation of Desmethylmoramide Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Desmethylmoramide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
This compound possesses a chiral center, leading to the existence of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation on standard achiral stationary phases, like C18, impossible as they will co-elute.[1] The primary challenge is to achieve enantioselective separation, which requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][2] Additionally, as a polar compound, this compound may exhibit poor retention on traditional reversed-phase columns under highly aqueous mobile phase conditions.
Q2: Which type of chromatography is best suited for separating this compound enantiomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are the most effective techniques for separating enantiomers like those of this compound.[3][4] Chiral HPLC is widely used in the pharmaceutical industry for its robustness and versatility. SFC can sometimes offer faster separations and is considered a greener alternative to normal-phase HPLC.
Q3: How do I select an appropriate chiral stationary phase (CSP) for this compound?
The selection of a CSP is often empirical and may require screening several different types of columns. For compounds like this compound, which contains aromatic rings and a polar structure, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are known for their broad enantioselectivity. Pirkle-type phases could also be effective due to potential π-π interactions with the phenyl groups of this compound.
Q4: My this compound peaks are tailing. What are the possible causes and solutions?
Peak tailing for a basic compound like this compound (due to its morpholine and pyrrolidine nitrogens) on silica-based columns is often caused by strong interactions with acidic silanol groups on the stationary phase. Here are some solutions:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a pH that is at least one to two units away from the pKa of the basic functional groups to ensure a single ionic state. For basic compounds, a lower pH (e.g., 3-4) can protonate the analytes and improve peak shape. Using a buffer is crucial to maintain a stable pH.
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mask the active silanol sites and reduce tailing.
-
Column Choice: Employing a modern, high-purity silica column with end-capping can minimize the number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q5: I am not achieving baseline resolution between the enantiomers. How can I improve it?
Improving resolution involves manipulating retention factor (k), selectivity (α), and efficiency (N). Here are some strategies:
-
Optimize Mobile Phase Composition: In normal-phase chromatography, the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane) is critical. In reversed-phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Change the Organic Modifier: Switching between methanol, ethanol, isopropanol (in normal phase) or acetonitrile and methanol (in reversed-phase) can significantly alter selectivity.
-
Adjust Temperature: Temperature can have a complex effect on chiral recognition. Systematically varying the column temperature (e.g., in 5-10°C increments) can sometimes dramatically improve selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Use of an achiral stationary phase. | Switch to a suitable chiral stationary phase (CSP). |
| Inappropriate mobile phase for the chosen CSP. | Screen different mobile phase systems (normal-phase, reversed-phase, polar organic). | |
| The compound may not be chiral (unlikely for this compound). | Confirm the structure and presence of a stereocenter. | |
| Poor resolution | Suboptimal mobile phase composition. | Adjust the ratio of organic modifier to the aqueous or non-polar component in small increments. |
| Incorrect choice of CSP. | Screen a variety of CSPs with different chiral selectors. | |
| High temperature affecting chiral recognition. | Decrease the column temperature in 5°C increments. | |
| Low column efficiency. | Decrease the flow rate; ensure the column is not old or contaminated. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., 0.1% TEA) to the mobile phase; use an end-capped column. |
| Mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1-2 units away from the pKa of this compound's basic nitrogens. | |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuations in ambient temperature. | Use a column thermostat to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for every run. Use a buffer to stabilize pH. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient time until a stable baseline is achieved. | |
| Broad Peaks | Extra-column volume. | Use smaller inner diameter tubing and a detector cell with a smaller volume. |
| Column degradation. | Replace the column if it is old or has been used with harsh conditions. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Screening Phase)
This protocol outlines a general approach to screen for an effective chiral separation of this compound enantiomers.
-
Sample Preparation:
-
Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phases to screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Pirkle-type CSP (e.g., Whelk-O 1).
-
-
-
Screening Conditions:
-
Mode: Normal Phase
-
Mobile Phases:
-
A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
-
B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto each column with each mobile phase combination.
-
Evaluate the chromatograms for any degree of separation between the enantiomers.
-
Protocol 2: Method Optimization
Once a promising CSP and mobile phase system are identified from the screening, optimize the separation using the following steps:
-
Mobile Phase Composition:
-
Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 2-3% increments) to find the optimal balance between retention time and resolution.
-
-
Temperature:
-
Using the best mobile phase from the previous step, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve chiral recognition.
-
-
Flow Rate:
-
If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to increase efficiency and improve resolution, particularly for closely eluting peaks.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of method optimization on the separation of this compound enantiomers.
Table 1: Effect of Mobile Phase Composition on Resolution (CSP: Cellulose-based; Mobile Phase: n-Hexane/Isopropanol with 0.1% DEA; Temperature: 25°C; Flow Rate: 1.0 mL/min)
| % Isopropanol | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 5% | 12.5 | 13.8 | 1.3 |
| 10% | 8.2 | 9.1 | 1.6 |
| 15% | 5.6 | 6.0 | 1.1 |
| 20% | 3.9 | 4.2 | 0.8 |
Table 2: Effect of Temperature on Resolution (CSP: Cellulose-based; Mobile Phase: n-Hexane/Isopropanol (90:10) with 0.1% DEA; Flow Rate: 1.0 mL/min)
| Temperature (°C) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 15 | 9.5 | 10.8 | 1.9 |
| 25 | 8.2 | 9.1 | 1.6 |
| 35 | 7.1 | 7.8 | 1.2 |
| 45 | 6.3 | 6.8 | 0.9 |
Visualizations
Caption: Troubleshooting workflow for this compound isomer separation.
Caption: Workflow for developing a chiral separation method.
References
Technical Support Center: Troubleshooting Desmethylmoramide Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of Desmethylmoramide in solution. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide a structured approach to identifying and resolving potential instability issues.
Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate forming in my this compound solution. What could be the cause?
A1: Precipitate formation can occur due to several factors:
-
Low Solubility: You may have exceeded the solubility limit of this compound in your chosen solvent. While this compound is soluble in DMF, DMSO, and ethanol at concentrations up to 30 mg/mL, its solubility in aqueous solutions may be significantly lower.[1][2]
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH Shift: The pH of your solution can affect the ionization state and solubility of this compound. A significant shift in pH might cause the compound to precipitate.
-
Degradation: In some cases, a degradation product may be less soluble than the parent compound, leading to its precipitation over time.
Q2: My this compound solution has changed color. Does this indicate degradation?
A2: A change in color, such as turning yellow, can be an indicator of chemical degradation. This is often associated with oxidative or photolytic degradation pathways. It is recommended to perform an analytical assessment (e.g., HPLC) to confirm the purity of the solution and identify any potential degradation products.
Q3: I suspect my this compound solution has lost potency. How can I confirm this and what are the likely causes?
A3: A loss of potency is a strong indication of degradation. To confirm this, a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) should be used to determine the concentration of the active compound and compare it to a freshly prepared standard.
The primary causes of potency loss in solution are chemical degradation reactions, including:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the cleavage of the molecule.[3][4][5]
-
Oxidation: The pyrrolidine and morpholine rings contain nitrogen atoms that can be susceptible to oxidation. Metabolic studies have shown that hydroxylation of these rings can occur.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q4: What are the optimal storage conditions for this compound in its solid form and as a prepared solution?
A4: As a solid, this compound should be stored at -20°C. For prepared solutions, it is recommended to store them at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber vials). For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. Aliquoting the solution can help to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
If your HPLC analysis reveals unexpected peaks that are not present in a freshly prepared sample, it is likely that this compound is degrading. The following workflow can help identify the cause.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible in solution.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference(s) |
| Solubility | ||
| DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 2-4 years |
Table 2: Summary of Potential Instability Issues and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Precipitation | Exceeded solubility, temperature change, pH shift | Prepare a more dilute solution, store at a constant recommended temperature, buffer the solution if necessary. |
| Color Change | Oxidative or photolytic degradation | Protect solution from light and air (use amber vials, purge with inert gas). Analyze for degradation products. |
| Loss of Potency / Unexpected HPLC Peaks | Chemical degradation (hydrolysis, oxidation) | Confirm with HPLC analysis against a fresh standard. Perform a forced degradation study to identify the pathway. Optimize solution pH, solvent, and storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution (in a sealed vial) at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize any degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1290 Infinity II or similar
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and/or Mass Spectrometry (ESI+)
Note: This is a starting point and the method may require optimization for specific degradation products. The goal is to achieve baseline separation of the parent peak from all impurity/degradant peaks.
References
Best practices for Desmethylmoramide standard operating procedures
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Desmethylmoramide. It includes troubleshooting guidance, frequently asked questions, and key technical data to facilitate successful experimentation.
Troubleshooting Guide
Users may encounter several issues during the handling and analysis of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Inappropriate solvent selection.- Concentration exceeds solubility limit. | - Use recommended solvents: DMF (30 mg/ml), DMSO (30 mg/ml), or Ethanol (30 mg/ml).[1][2]- Gently warm the solution or use sonication to aid dissolution. |
| Compound Degradation | - Improper storage conditions.- Exposure to light or air over extended periods. | - Store the compound at -20°C for long-term stability.[1][2]- Prepare solutions fresh for each experiment.- The free base form can be sensitive to photooxidation.[3] |
| Inconsistent Analytical Results (e.g., HPLC, GC-MS) | - Sample preparation variability.- Instrument calibration issues.- Formation of multiple metabolites in biological samples. | - Ensure consistent sample preparation procedures.- Regularly calibrate analytical instrumentation.- Be aware of potential metabolites such as hydroxylated and N-oxide forms, which have been identified in rat urine and human liver S9 fractions. |
| Low Bioactivity in In Vitro Assays | - Incorrect dosage calculation.- Compound precipitation in aqueous assay buffers. | - Re-verify all calculations for molarity and dilution.- Ensure the final concentration of organic solvent (e.g., DMSO) in the assay is low and does not affect cell viability or compound solubility. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an opioid analgesic that is structurally related to dextromoramide and methadone. It was first synthesized in the 1950s but was never commercialized as a medicinal product. It has been reported as a designer drug and is intended for research and forensic applications only.
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C. Under these conditions, it is reported to be stable for at least two to four years.
3. What are the solubility properties of this compound?
This compound is soluble in the following solvents at the specified concentrations:
-
Dimethylformamide (DMF): 30 mg/ml
-
Dimethyl sulfoxide (DMSO): 30 mg/ml
-
Ethanol: 30 mg/ml
4. What are the known safety hazards associated with this compound?
This compound is harmful if swallowed or inhaled and can cause skin and serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.
5. How does this compound exert its biological effects?
This compound acts as an agonist at the µ-opioid receptor (MOR).
Quantitative Data Summary
In Vitro µ-Opioid Receptor (MOR) Activation
The following table summarizes the in vitro MOR activation potential of this compound in a β-arrestin 2 recruitment assay, with comparisons to other opioids.
| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) |
| This compound | 1335 | 126% |
| Dipyanone | 39.9 | 155% |
| Methadone | 50.3 | 152% |
| Fentanyl | 9.35 | - |
| Morphine | 142 | - |
| Buprenorphine | 1.35 | 23.2% |
| Norbuprenorphine | 2.94 | 162% |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Emax: Maximum effect. Presented as a percentage relative to the effect of hydromorphone.
Experimental Workflow and Troubleshooting Diagrams
The following diagrams illustrate a general experimental workflow for analyzing this compound and a decision tree for troubleshooting common experimental issues.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Minimizing Ion Suppression in Desmethylmoramide ESI-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Desmethylmoramide using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common issues encountered during this compound ESI-MS analysis that may be related to ion suppression.
Issue 1: Low or No this compound Signal Intensity
-
Possible Cause: Significant ion suppression from matrix components co-eluting with this compound.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components.
-
Optimize Chromatography: Modify your LC method to separate this compound from the ion suppression zone.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][2]
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Possible Cause: Variable ion suppression across different samples due to inconsistencies in the sample matrix.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Preparation: Ensure a consistent protocol for all samples to minimize matrix variability.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable ion suppression, as it will be affected in the same manner as the analyte.[1]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.[3]
-
Issue 3: Non-linear Calibration Curve
-
Possible Cause: Ion suppression becoming more pronounced at higher analyte concentrations, leading to a saturation of the ESI response.[4]
-
Troubleshooting Steps:
-
Extend the Dilution Range: Prepare a wider range of calibration standards to find the linear dynamic range.
-
Reduce Injection Volume: Injecting a smaller sample volume can help to stay within the linear range of the instrument.
-
Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperature to improve ionization efficiency and potentially extend the linear range.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound ESI-MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, this compound, is reduced by the presence of other co-eluting components in the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility. The competition for charge on the ESI droplet surface is a primary proposed mechanism for this effect.
Q2: What are the common sources of ion suppression when analyzing this compound in biological samples?
A2: Common sources of ion suppression in biological matrices like plasma, urine, or tissue homogenates include:
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphates) can crystallize on the ESI droplet, hindering the ionization of this compound.
-
Phospholipids: Endogenous phospholipids from cell membranes are notorious for causing significant ion suppression in ESI-MS.
-
Proteins and Peptides: Although larger molecules, their high abundance can interfere with the ionization process.
-
Other Drugs and Metabolites: Co-administered drugs or their metabolites can co-elute and compete for ionization.
Q3: How can I improve my sample preparation method to minimize ion suppression for this compound?
A3: An effective sample preparation strategy is crucial. Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing salts, phospholipids, and other interferences while concentrating this compound.
-
Liquid-Liquid Extraction (LLE): LLE can efficiently separate this compound from polar matrix components.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences that can cause ion suppression.
Q4: What are the ideal chromatographic conditions to avoid ion suppression for this compound?
A4: Optimizing your liquid chromatography method can separate this compound from interfering components.
-
Gradient Elution: A well-designed gradient can resolve this compound from the early eluting, highly polar matrix components and the late-eluting non-polar components.
-
Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation from interfering peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
Q5: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A5: Yes, using a SIL-IS is highly recommended and considered the gold standard for quantitative LC-MS analysis. Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
Materials:
-
Syringe pump
-
Tee-union
-
Syringe filled with a standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
LC-MS/MS system
-
Blank matrix extract (prepared using your current sample preparation method)
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow post-column.
-
Data Acquisition: Start acquiring data on the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the specific transition of this compound. You should observe a stable baseline signal.
-
Blank Matrix Injection: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the baseline of the infused this compound signal. Any dips or decreases in the baseline indicate regions of ion suppression caused by eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Plasma sample containing this compound
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify the plasma sample with an acid (e.g., formic acid) to ensure this compound is in its protonated, positively charged state. Centrifuge to pellet proteins.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with the wash solution to remove salts and other polar interferences.
-
Elution: Elute this compound from the cartridge using the elution solvent. The basic nature of this solvent will neutralize the charge on this compound, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Effect of Sample Preparation Method on this compound Signal Intensity and Ion Suppression
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation | 50,000 | 75% |
| Liquid-Liquid Extraction | 120,000 | 40% |
| Solid-Phase Extraction | 180,000 | 10% |
Signal suppression was calculated by comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a pure solvent standard.
Table 2: Impact of Chromatographic Conditions on this compound Signal-to-Noise Ratio
| Chromatographic Parameter | Condition A | Condition B |
| Column | C18 | Phenyl-Hexyl |
| Gradient | Fast (2 min) | Slow (5 min) |
| Signal-to-Noise Ratio | 50 | 250 |
Visualizations
Caption: A workflow diagram illustrating the troubleshooting process for ion suppression.
References
Quality control measures for Desmethylmoramide analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control of analytical methods for Desmethylmoramide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Mismatched mobile phase and sample solvent. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Low sample concentration. | Verify the sample concentration and preparation procedure. | |
| Detector issue. | Check detector settings and lamp performance. | |
| Ghost peaks | Contamination in the mobile phase, injection port, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Implement a needle wash step with a strong solvent between injections. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing base like triethylamine (TEA) to the mobile phase for basic compounds. |
| Column degradation. | Replace the column if performance does not improve with other measures. | |
| Peak fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase. | |
| Shifting retention times | Change in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Equilibrate the column thoroughly or replace if necessary. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape | Active sites in the injector liner or column. | Use a deactivated liner and/or perform column conditioning. |
| Improper derivatization (if applicable). | Optimize derivatization reaction conditions (time, temperature, reagent concentration). | |
| Low sensitivity | Leaks in the system. | Perform a leak check, especially at the injector and column connections. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Mass spectral anomalies | Co-eluting peaks. | Optimize the temperature program for better separation. |
| Matrix interference. | Improve sample cleanup procedures. | |
| Irreproducible results | Inconsistent injection volume. | Check the autosampler syringe for air bubbles and proper function. |
| Degradation of the analyte in the injector. | Lower the injector temperature. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ion suppression or enhancement | Matrix effects from co-eluting compounds.[1] | Improve sample preparation (e.g., solid-phase extraction) to remove interferences.[1] |
| Adjust chromatographic conditions to separate the analyte from matrix components. | ||
| Low signal intensity | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Poor fragmentation. | Optimize collision energy for the specific analyte. | |
| High background noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system. |
| In-source fragmentation of labile molecules. | Optimize source conditions to minimize fragmentation. | |
| Clogging | Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases before use. |
| Precipitation of salts in the interface. | Ensure mobile phase compatibility and proper instrument shutdown procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters for an analytical method for this compound?
A1: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Q2: What are acceptable criteria for these validation parameters for synthetic opioid analysis?
Q3: How can I improve the separation of this compound from its metabolites?
A3: Optimizing the mobile phase composition (e.g., pH, organic modifier) and the column chemistry (e.g., C18, phenyl-hexyl) are crucial for achieving good chromatographic resolution. A gradient elution is often necessary to separate compounds with different polarities.
Q4: What is the importance of using an internal standard in the analysis of this compound?
A4: An internal standard (IS) is essential for accurate quantification, especially in complex matrices like biological samples. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled analog of this compound would be an ideal internal standard.
Q5: How should I prepare samples for the analysis of this compound in biological matrices?
A5: Common sample preparation techniques for synthetic opioids in biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] The choice of method depends on the desired level of cleanliness and the concentration of the analyte. SPE often provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quality control parameters for the analysis of synthetic opioids, which can be used as a reference for developing and validating methods for this compound.
Table 1: Typical HPLC-UV and GC-MS Quality Control Parameters for Synthetic Opioid Analysis
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
| LOD | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| LOQ | 5 - 25 ng/mL | 0.5 - 10 ng/mL |
Table 2: Typical LC-MS/MS Quality Control Parameters for Synthetic Opioid Analysis
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% (at LOQ < 20%) |
| LOD | 0.05 - 1 ng/mL |
| LOQ | 0.1 - 5 ng/mL |
Note: These values are illustrative and may vary depending on the specific method, matrix, and instrumentation.
Experimental Protocols
HPLC-UV Method for Quantification of a Synthetic Opioid (Adapted from Fentanyl Analysis)
1. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH adjusted as needed for optimal separation).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-230 nm).
4. Sample Preparation (Plasma):
-
To 1 mL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
5. Quality Control:
-
Prepare calibration standards and quality control samples at low, medium, and high concentrations.
-
Validate the method for linearity, accuracy, precision, LOD, and LOQ according to the parameters in Table 1.
GC-MS Method for Identification and Quantification of Synthetic Opioids (General Protocol)
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for basic drug analysis (e.g., DB-5ms, HP-1ms).
2. Reagents:
-
Methanol or other suitable solvent for sample dissolution.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary.
-
This compound reference standard.
-
Internal standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected ions of this compound and its fragments.
4. Sample Preparation:
-
Extract the analyte from the matrix using LLE or SPE.
-
Evaporate the solvent and reconstitute in a small volume of a suitable solvent.
-
If necessary, perform derivatization to improve volatility and chromatographic properties.
5. Quality Control:
-
Analyze blanks, calibration standards, and QC samples with each batch.
-
Monitor retention time, peak shape, and ion ratios.
-
Validate the method according to the parameters in Table 1.
LC-MS/MS Method for High-Sensitivity Quantification of Synthetic Opioids (General Protocol)
1. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase analytical column (e.g., C18, Phenyl-Hexyl).
2. Reagents:
-
Acetonitrile and/or methanol (LC-MS grade).
-
Formic acid or ammonium formate for mobile phase modification.
-
This compound reference standard.
-
Stable isotope-labeled internal standard.
3. LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with a mixture of water and organic solvent (both containing an additive like formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Optimize precursor and product ions, collision energy, and other MS parameters for this compound and the internal standard.
4. Sample Preparation:
-
Use a robust sample cleanup method like SPE to minimize matrix effects.
-
After extraction, evaporate and reconstitute the sample in the initial mobile phase.
5. Quality Control:
-
Include calibration standards, QC samples, and blanks in each analytical run.
-
Monitor ion ratios, peak shapes, and retention times.
-
Validate the method according to the parameters in Table 2.
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: A decision-making process for reviewing quality control data.
References
Technical Support Center: Troubleshooting Peak Tailing in Desmethylmoramide Chromatography
Disclaimer: Specific chromatographic methods for Desmethylmoramide are not widely available in published literature. The following guide is based on established principles for troubleshooting peak tailing of basic compounds, a class to which this compound, an opioid analgesic, likely belongs.[1][2] The advice provided should be used as a starting point for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it problematic for the analysis of this compound?
A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[3] In an ideal chromatogram, peaks are symmetrical (Gaussian).[4] For a compound like this compound, peak tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantification.[5]
Q2: I'm observing peak tailing for this compound. What are the most likely chemical causes?
A: The most probable chemical cause for peak tailing of a basic compound like this compound is secondary interactions with the stationary phase. This often involves:
-
Silanol Interactions: Silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on the surface. Basic compounds like this compound can interact strongly with these ionized silanols, causing a secondary, stronger retention mechanism that leads to tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, contributing to peak asymmetry.
-
Trace Metal Contamination: Trace metals in the silica matrix of the column can also interact with analytes and cause peak tailing.
Q3: Could my HPLC system be the cause of the peak tailing?
A: Yes, physical issues in the HPLC system, often referred to as "extra-column effects," can cause peak tailing for all compounds in a run, including this compound. Common culprits include:
-
Column Voids or Contamination: A void at the column inlet or contamination from sample matrix buildup on the column frit can disrupt the sample path and cause peak distortion.
-
Improper Connections: Poorly fitted tubing or ferrules between the injector, column, and detector can create small dead volumes where the sample can diffuse, leading to tailing.
-
Excessive Tubing: Long or wide-bore tubing can increase the volume outside of the column, contributing to peak broadening and tailing.
Q4: How can I systematically troubleshoot the peak tailing I'm observing?
A: A systematic approach is key. First, determine if the issue is chemical or physical. Inject a neutral compound; if it also tails, the problem is likely physical (related to the system). If only this compound (a basic compound) tails, the issue is likely chemical. The workflow below provides a step-by-step guide for diagnosing and resolving the issue.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Chemical Causes of Peak Tailing
This guide focuses on addressing peak tailing caused by undesirable interactions between this compound and the stationary phase.
Troubleshooting Workflow: Chemical Issues
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Data Presentation: Effect of Mobile Phase pH
Operating at a lower pH can protonate residual silanol groups on the silica surface, minimizing their interaction with basic analytes like this compound.
Hypothetical Data for this compound Analysis
| Mobile Phase pH | Asymmetry Factor (As) | Resolution (Rs) from Nearest Peak |
|---|---|---|
| 7.0 | 2.45 | 1.3 |
| 4.5 | 1.70 | 1.8 |
| 3.0 | 1.25 | 2.2 |
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Analysis: Perform an injection using the current method and record the chromatogram, noting the peak asymmetry factor.
-
Prepare Low pH Mobile Phase: Prepare a new mobile phase with a buffer adjusted to a lower pH (e.g., pH 3.0 using a phosphate or formate buffer). A buffer concentration of 10-20 mM is often sufficient.
-
Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.
-
Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were the primary cause.
Guide 2: Identifying and Correcting System (Physical) Issues
This guide helps to identify and fix issues within the HPLC system that can lead to peak tailing.
Troubleshooting Workflow: Physical Issues
Caption: Troubleshooting workflow for physical causes of peak tailing.
Data Presentation: Impact of Column Degradation
Physical problems with the HPLC column are a common source of peak tailing that can affect all peaks in a chromatogram.
Hypothetical Data for a QC Mix (including this compound)
| Column Status | Asymmetry Factor (As) - Analyte 1 | Asymmetry Factor (As) - this compound | Asymmetry Factor (As) - Analyte 3 |
|---|---|---|---|
| Old Column (>500 injections) | 1.8 | 2.1 | 1.9 |
| New Column | 1.1 | 1.2 | 1.1 |
Experimental Protocol: Column Health Check
-
Inspect Connections: Ensure all PEEK and stainless-steel fittings are secure and that the tubing is fully seated in the connection ports.
-
Check for Voids: Disconnect the column and carefully inspect the inlet. A visible void or discoloration at the top of the packed bed indicates a physical problem.
-
Reverse Flush: If the column manufacturer allows, disconnect the column from the detector and flush it in the reverse direction with a compatible solvent at a low flow rate. This can sometimes remove particulate buildup on the inlet frit.
-
Replace Guard Column: If using a guard column, replace it with a new one. This is a common and easily fixable source of peak shape problems.
-
Install a New Column: If the above steps do not resolve the issue, the column may be irreversibly damaged or contaminated. Replace it with a new column of the same type to confirm.
References
Validation & Comparative
A Comparative Analysis of Desmethylmoramide and Dextromoramide Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two structurally related synthetic opioids: desmethylmoramide and dextromoramide. Understanding the metabolic fate of these compounds is crucial for drug development, toxicological assessment, and forensic analysis. This document summarizes key experimental findings, presents quantitative data where available, and outlines the methodologies used in these studies.
Metabolic Pathways: A Head-to-Head Comparison
Recent studies have begun to elucidate the metabolic transformations of this compound, a novel synthetic opioid, while the metabolism of its better-known analogue, dextromoramide, has been characterized more generally. The primary metabolic routes for both compounds involve Phase I reactions, with distinct differences in the specific transformations observed.
This compound metabolism has been investigated in vivo in rats and in vitro using pooled human liver S9 fraction (pHLS9).[1][2] The principal metabolic pathways identified are:
-
Hydroxylation: This occurs on both the pyrrolidine and morpholine rings. Dihydroxylated metabolites have also been observed.[1][2]
-
N-Oxidation: The formation of an N-oxide metabolite has been identified in in vitro studies.[1]
-
N,N'-Bisdesalkylation: The removal of both alkyl groups from the nitrogen atoms has been detected as a metabolic route.
Notably, no Phase II metabolites (e.g., glucuronides or sulfates) have been detected for this compound in the studies conducted so far.
Dextromoramide is known to be primarily metabolized in the liver. While specific quantitative data from recent in vitro studies are less readily available in the reviewed literature, its predicted metabolic pathways include:
-
N-Dealkylation: Removal of the N-ethyl group.
-
Hydroxylation: Addition of hydroxyl groups to the phenyl, pyrrolidine, or morpholine rings.
-
Amide Hydrolysis: Cleavage of the amide bond.
-
N-Oxidation: This has been described as a metabolic pathway for dextromoramide.
One of the key differences observed is that phenyl ring hydroxylation is a described pathway for dextromoramide but has not been found for this compound. The cytochrome P450 enzyme CYP3A4 is thought to be involved in the metabolism of dextromoramide.
Quantitative Metabolic Data
Quantitative data on the relative abundance of metabolites is essential for understanding the major clearance pathways of a drug. While comprehensive quantitative comparisons are limited by the available data, the following table summarizes the key metabolites identified for this compound and dextromoramide.
| Metabolite Type | This compound | Dextromoramide |
| Phase I Metabolites | ||
| Pyrrolidine Hydroxylation | Identified in rat urine and human liver S9 fraction | Predicted pathway |
| Morpholine Hydroxylation | Identified in rat urine | Predicted pathway |
| Dihydroxylation | Identified in rat urine | Not explicitly reported |
| N-Oxidation | Identified in human liver S9 fraction | Described as a pathway |
| N,N'-Bisdesalkylation | Identified in rat urine | N-Dealkylation is a predicted pathway |
| Phenyl Hydroxylation | Not detected | Described as a pathway |
| Amide Hydrolysis | Not reported | Predicted pathway |
| Phase II Metabolites | ||
| Glucuronidation/Sulfation | Not detected | Not explicitly reported |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the experimental protocols used for the metabolic analysis of this compound and a generalized protocol for in vitro studies of dextromoramide.
This compound Metabolic Analysis (Based on Meyer et al., 2023)
In Vivo Rat Study:
-
Animal Model: Male Wistar rats.
-
Dosing: Oral administration of this compound.
-
Sample Collection: Urine collected over 24 hours.
-
Sample Preparation: Urine samples were mixed with acetonitrile for protein precipitation, centrifuged, and the supernatant was evaporated to dryness. The residue was reconstituted in a mixture of mobile phases for analysis.
-
Analytical Method: High-performance liquid chromatography-high resolution tandem mass spectrometry (HPLC-HRMS/MS) was used for the separation and identification of metabolites.
In Vitro Human Liver S9 Fraction (pHLS9) Study:
-
Incubation: this compound was incubated with pHLS9 in the presence of NADPH and other cofactors.
-
Reaction Termination: The metabolic reaction was stopped by the addition of ice-cold acetonitrile.
-
Sample Preparation: The mixture was centrifuged, and the supernatant was analyzed.
-
Analytical Method: HPLC-HRMS/MS.
Generalized Protocol for In Vitro Dextromoramide Metabolism in Human Liver Microsomes (HLM)
This protocol is based on standard practices for in vitro drug metabolism studies.
-
Materials: Pooled human liver microsomes, dextromoramide, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm a solution of human liver microsomes and dextromoramide in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.
-
Sample Preparation:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method:
-
LC-MS/MS: A validated liquid chromatography-tandem mass spectrometry method is the gold standard for the separation, identification, and quantification of metabolites. This would involve optimizing chromatographic conditions to separate the parent drug from its potential metabolites and developing a mass spectrometry method with specific transitions for each analyte.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed metabolic pathways for this compound and dextromoramide based on the available data.
References
A Comparative Analysis of the Opioid Potency of Desmethylmoramide and Methadone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid potency of Desmethylmoramide and methadone, presenting key experimental data, outlining methodologies, and visualizing relevant biological pathways to inform research and drug development in the field of opioid analgesics.
Introduction
Methadone is a synthetic opioid widely used for the treatment of opioid use disorder and for chronic pain management. It functions primarily as a potent agonist at the mu-opioid receptor (MOR) and also exhibits NMDA receptor antagonist activity.[1] this compound is an opioid analgesic structurally related to dextromoramide that was first synthesized in the 1950s but was never commercially marketed.[2] Recent interest in novel synthetic opioids has brought renewed attention to compounds like this compound. This guide aims to provide a direct, data-driven comparison of the potency of these two compounds.
Comparative Potency Data
The following table summarizes the available in vitro and in vivo data on the potency of this compound and methadone.
| Compound | In Vitro Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |
| This compound | 1335[3] | 17 (rat, tail-flick)[1], 13.6 (mouse, hot plate)[1] |
| Methadone | 50.3 | 4.8 (rat, tail-flick), 5.18 (mouse, hot plate) |
Data Interpretation:
Based on the presented data, methadone is significantly more potent than this compound both in vitro and in vivo. In the β-arrestin 2 recruitment assay, methadone's EC50 value is approximately 26 times lower than that of this compound, indicating a much higher potency in activating the mu-opioid receptor signaling pathway. This trend is consistent in in vivo studies, where the ED50 for methadone in both rat tail-flick and mouse hot plate tests is considerably lower than that of this compound, signifying that a smaller dose of methadone is required to produce an analgesic effect. Specifically, one study reported this compound to be about 3.5 times less potent than methadone in vivo.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro: β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of the β-arrestin 2 protein to the mu-opioid receptor upon agonist binding, a key step in G-protein coupled receptor (GPCR) signaling and desensitization.
Objective: To determine the in vitro potency (EC50) of this compound and methadone by quantifying their ability to induce β-arrestin 2 recruitment to the mu-opioid receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the human mu-opioid receptor (hMOR) and a β-arrestin 2 fusion protein (e.g., β-arrestin-enzyme fragment complementation system) are cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well or 384-well assay plates and incubated.
-
On the day of the assay, the culture medium is replaced with an assay buffer.
-
Serial dilutions of this compound and methadone are prepared in the assay buffer.
-
The test compounds are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.
-
A substrate for the enzyme in the complementation system is added to the wells.
-
-
Data Acquisition: The luminescence or fluorescence signal, which is proportional to the extent of β-arrestin 2 recruitment, is measured using a plate reader.
-
Data Analysis: The data are normalized to the response of a reference full agonist. The half-maximal effective concentration (EC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo: Hot Plate Test
The hot plate test is a widely used method to assess the analgesic efficacy of drugs in rodents by measuring their response latency to a thermal stimulus.
Objective: To determine the in vivo analgesic potency (ED50) of this compound and methadone in mice.
Methodology:
-
Animals: Male or female mice of a specific strain (e.g., C57BL/6) are used. They are acclimated to the testing environment before the experiment.
-
Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal on the heated surface.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are administered with either vehicle (control), this compound, or methadone via a specific route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after drug administration (e.g., 30 minutes), the mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal. The dose that produces a 50% effect (ED50) is then determined using a dose-response curve analysis.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Mu-Opioid Receptor Signaling Pathway.
References
Desmethylmoramide: A Comparative Analysis of Efficacy Against Other New Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
The landscape of new synthetic opioids (NSOs) is continually evolving, presenting significant challenges to public health and forensic toxicology. Among these emerging substances is desmethylmoramide, a synthetic opioid structurally related to dextromoramide, which was first synthesized in the 1950s but never commercialized.[1] This guide provides a comparative analysis of the efficacy of this compound against other NSOs, supported by available experimental data, to aid researchers in understanding its pharmacological profile.
In Vitro Efficacy and Potency
The in vitro activity of this compound and other synthetic opioids is primarily assessed through their interaction with the μ-opioid receptor (MOR), the main target for opioid analgesics.[2][3][4] Key parameters for comparison include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which reflects efficacy.
A β-arrestin 2 recruitment assay is a common method to determine these parameters.[5] This assay measures the recruitment of the β-arrestin 2 protein to the MOR upon agonist binding, a crucial step in the signaling cascade that can lead to receptor desensitization and is associated with some of the adverse effects of opioids.
Table 1: Comparative In Vitro Efficacy at the μ-Opioid Receptor
| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) |
| This compound | 1335 | 126% |
| Dipyanone | 39.9 | 155% |
| O-AMKD | 1262 | 109% |
| Methadone | 50.3 | 152% |
| Morphine | 142 | 98.6% |
| Fentanyl | 9.35 | Not Reported |
| Ketobemidone | 134 | 156% |
| Methylketobemidone | 335 | 117% |
| Buprenorphine | 1.35 | 23.2% |
| Norbuprenorphine | 2.94 | 162% |
Data sourced from Vandeputte et al. (2023) as cited in multiple sources.
Based on this in vitro data, this compound demonstrates considerably lower potency (higher EC50 value) compared to many other synthetic opioids like dipyanone, methadone, and fentanyl. Its potency is roughly ten times less than that of morphine. However, its efficacy (Emax) is higher than that of morphine, suggesting that at sufficient concentrations, it can produce a stronger receptor activation.
In Vivo Analgesic Efficacy
The analgesic effects of this compound and other NSOs are evaluated in animal models using tests that measure the response to noxious stimuli. Common assays include the mouse hot plate test and the rat tail-flick test. The effective dose required to produce an analgesic effect in 50% of the test subjects (ED50) is a key metric for in vivo potency.
Table 2: Comparative In Vivo Analgesic Potency
| Compound | Assay | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse Hot Plate | Subcutaneous | 13.6 |
| This compound | Rat Tail-Flick | Not Specified | 17 |
| Dipyanone | Mouse Hot Plate | Not Specified | 6.82 |
| Methadone | Mouse Hot Plate | Not Specified | 5.18 |
| Morphine | Unspecified Mouse Study | Not Specified | 7.6 |
Data sourced from Vandeputte et al. (2023).
In vivo studies indicate that this compound is less potent than methadone, with historical data suggesting it is approximately 3.5 times less potent. In a mouse hot plate test, its potency was found to be lower than that of dipyanone and methadone.
Signaling Pathways and Experimental Workflows
The analgesic and adverse effects of opioids are mediated through complex intracellular signaling pathways following the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).
The diagram above illustrates the two primary signaling cascades initiated by MOR activation. The G-protein pathway is predominantly associated with the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and the development of tolerance.
The following diagram outlines a general workflow for the preclinical assessment of the efficacy of a new synthetic opioid.
Experimental Protocols
β-Arrestin 2 Recruitment Assay
This in vitro assay is used to quantify the interaction between an activated opioid receptor and β-arrestin 2. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human μ-opioid receptor (hMOR) fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) are cultured in appropriate media.
-
Compound Preparation: Test compounds (e.g., this compound) and a reference agonist (e.g., DAMGO) are prepared in a series of dilutions.
-
Assay Procedure:
-
Cells are seeded into microplates and incubated.
-
The test compounds at various concentrations are added to the cells.
-
The plates are incubated to allow for receptor activation and β-arrestin 2 recruitment.
-
A substrate solution is added. Upon β-arrestin 2 recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is normalized to the response of a reference full agonist. Concentration-response curves are generated, and EC50 and Emax values are calculated using non-linear regression.
Mouse Hot Plate Test
This in vivo test measures the analgesic response to a thermal stimulus.
-
Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus to reduce stress-induced responses.
-
Compound Administration: The test compound is administered to the mice, typically via subcutaneous or intraperitoneal injection. A control group receives a vehicle solution.
-
Testing Procedure:
-
At a predetermined time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency times for the drug-treated groups are compared to the vehicle control group. The data can be used to calculate the ED50 of the compound. The results are often expressed as the percentage of maximum possible effect (%MPE).
Rat Tail-Flick Test
This is another common in vivo assay for assessing spinal analgesia in response to a thermal stimulus.
-
Animal Acclimation and Restraint: Rats are acclimated to the testing environment and gently restrained, often in a specialized device that holds the body while leaving the tail exposed.
-
Compound Administration: The test opioid is administered to the rats.
-
Testing Procedure:
-
A focused beam of radiant heat is applied to a specific portion of the rat's tail.
-
The time taken for the rat to "flick" or withdraw its tail from the heat source is measured.
-
A cut-off time is implemented to avoid tissue injury.
-
-
Data Analysis: The tail-flick latencies are recorded and compared between the treated and control groups to determine the analgesic effect and calculate the ED50.
Conclusion
The available data indicates that this compound is a synthetic opioid with a lower in vitro and in vivo potency compared to many other NSOs, including methadone, dipyanone, and fentanyl. While its efficacy at the μ-opioid receptor appears to be higher than that of morphine, its overall lower potency may influence its prevalence and risk profile in the illicit drug market. Further research is necessary to fully characterize its pharmacological profile, including its potential for abuse and adverse effects. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct and interpret studies on this compound and other emerging synthetic opioids.
References
- 1. pnas.org [pnas.org]
- 2. Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Desmethylmoramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical methods for the quantification of Desmethylmoramide (DMM) in biological matrices. We will compare an established High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS/MS) method utilizing a protein precipitation extraction to a novel approach employing Solid-Phase Extraction (SPE) for sample cleanup prior to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis. The objective is to highlight the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key validation parameters for the established and the newly proposed analytical methods for this compound.
| Validation Parameter | Established Method (HPLC-HRMS/MS with Protein Precipitation) | New Method (UHPLC-MS/MS with Solid-Phase Extraction) |
| Linearity (ng/mL) | 1 - 1000 | 0.5 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 0.5 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 85% | > 95% |
| Matrix Effect (%) | 20-30% | < 10% |
| Analysis Time (minutes) | 15 | 8 |
Experimental Protocols
Established Method: HPLC-HRMS/MS with Protein Precipitation
This method is adapted from existing protocols for the analysis of novel synthetic opioids and their metabolites.[1]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of the sample (e.g., urine, plasma), add 400 µL of ice-cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 5 µL into the HPLC-HRMS/MS system.
2. HPLC-HRMS/MS Analysis:
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: High-resolution mass spectrometer operated in positive ion mode with targeted MS/MS.
New Method: UHPLC-MS/MS with Solid-Phase Extraction
This proposed method aims to improve upon the established method by incorporating a more robust sample cleanup technique.
1. Sample Preparation (Solid-Phase Extraction):
- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load 100 µL of the sample (pre-treated with internal standard and diluted with 900 µL of 2% formic acid).
- Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
- Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
- Injection: Inject 2 µL into the UHPLC-MS/MS system.
2. UHPLC-MS/MS Analysis:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode with Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Caption: A comparison of the experimental workflows for the established and new analytical methods.
Caption: A logical diagram highlighting key performance differences between the two methods.
References
Navigating the Cross-Reactivity of Novel Synthetic Opioids: A Guide for Researchers
A detailed comparison of the cross-reactivity of Desmethylmoramide in common opioid immunoassays, providing researchers, scientists, and drug development professionals with essential data and protocols for accurate screening.
The emergence of novel psychoactive substances (NPS), including new synthetic opioids like this compound, presents a significant challenge to conventional drug screening methods. A critical aspect of this challenge lies in the cross-reactivity of these new compounds with existing immunoassays. Understanding the extent to which a substance can produce a positive result in an assay designed for another compound is paramount for accurate interpretation of screening results and for the development of more specific detection methods. This guide provides a comparative overview of the known cross-reactivity of this compound and its structural analogs in widely used opioid immunoassays, alongside detailed experimental protocols for assessing such interactions.
Quantitative Cross-Reactivity Data
A thorough review of published literature reveals a significant data gap regarding the cross-reactivity of this compound in common opioid immunoassays such as the Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and DRI® Opiate Assay. This lack of specific data underscores the novelty of this synthetic opioid and the urgent need for empirical testing.
In the absence of direct data for this compound, data for its parent compound, dextromoramide, and other synthetic opioids can provide a preliminary, albeit cautious, indication of potential cross-reactivity. It is crucial to note that minor structural differences can lead to significant changes in antibody recognition, and therefore, the data on analogs should not be directly extrapolated to this compound without experimental verification.
| Compound | Immunoassay Platform | Target Analyte | % Cross-Reactivity |
| This compound | EMIT, CEDIA, DRI | Morphine/Opiates | No Data Available |
| Dextromoramide | EMIT, CEDIA, DRI | Morphine/Opiates | No Data Available |
Note: The absence of data for this compound and its parent compound highlights a critical knowledge gap. Researchers are strongly encouraged to perform validation studies to determine the specific cross-reactivity of these and other emerging synthetic opioids with their laboratory's screening assays.
General Observations on Synthetic Opioid Cross-Reactivity
Studies on other novel synthetic opioids have shown that they generally exhibit low to negligible cross-reactivity with immunoassays designed to detect morphine and other traditional opiates.[1] However, some fentanyl analogs have demonstrated significant cross-reactivity with fentanyl-specific immunoassays.[2][3] Given that this compound is structurally distinct from fentanyl, its cross-reactivity with fentanyl assays is also likely to be low, though this requires experimental confirmation.
Experimental Protocols for Determining Immunoassay Cross-Reactivity
To address the data gap for novel compounds like this compound, researchers can employ standardized protocols to determine their cross-reactivity in opioid immunoassays. The following is a generalized methodology based on common laboratory practices.[4]
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific opioid immunoassay.
Materials:
-
Opioid immunoassay kits (e.g., EMIT, CEDIA, DRI) and corresponding analyzer.
-
Certified reference material of the test compound (this compound).
-
Drug-free human urine pool.
-
Calibrators and controls for the specific immunoassay.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution into the drug-free human urine pool to create a range of concentrations of the test compound. The concentration range should be wide enough to identify the concentration that triggers a positive result.
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the quality control samples to ensure the assay is performing within specifications.
-
Analyze the series of spiked urine samples on the calibrated analyzer.
-
Record the response for each concentration. For qualitative assays, this will be a positive or negative result. For semi-quantitative assays, a numerical value will be obtained.
-
-
Determination of Cross-Reactivity:
-
Identify the lowest concentration of the test compound that produces a positive result according to the assay's cutoff criteria.
-
The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100
-
Confirmation: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to rule out false positives and accurately identify the substance.[5]
Visualization of Opioid Signaling and Assay Workflow
To provide a broader context for the mechanism of action of opioids and the workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for cross-reactivity testing.
Conclusion
The rapid evolution of the synthetic drug landscape necessitates a proactive approach from the scientific and clinical communities. While this guide highlights the current lack of specific cross-reactivity data for this compound in common opioid immunoassays, it provides a framework for researchers to conduct their own crucial validation studies. By employing rigorous experimental protocols, laboratories can better characterize the behavior of new synthetic opioids in existing screening platforms, leading to more accurate drug detection and improved patient care. Continued research and data sharing are essential to keep pace with the ever-changing challenge of novel psychoactive substances.
References
- 1. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mu-Opioid Receptor Activation: A Comparative Analysis of Desmethylmoramide and Other Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro mu-opioid receptor (MOR) activation profile of desmethylmoramide alongside other novel synthetic opioids (NSOs). The data presented is intended to inform research and drug development efforts by offering a side-by-side look at the potency and efficacy of these compounds in engaging downstream signaling pathways.
Executive Summary
This compound, a novel synthetic opioid, demonstrates distinct in vitro activity at the mu-opioid receptor (MOR). This guide synthesizes available experimental data to compare its performance against other NSOs, focusing on key pharmacological parameters such as potency (EC50) and efficacy (Emax) in mediating G-protein and β-arrestin signaling pathways. Understanding these differential activation profiles is crucial for predicting the therapeutic and adverse effect profiles of these emerging compounds.
Comparative In Vitro MOR Activation Data
The following tables summarize the available quantitative data for this compound and a selection of other NSOs. The data is derived from studies utilizing β-arrestin recruitment and G-protein activation assays to characterize the functional activity of these compounds at the MOR.
Table 1: β-Arrestin 2 Recruitment Assay Data
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |
| This compound | 1335 | 126% | [1] |
| Dipyanone | 39.9 | 155% | [1] |
| Methadone | 50.3 | 152% | [1] |
| Fentanyl | 9.35 | Not Reported | [1] |
| Hydromorphone | Not Reported | 100% (Reference) | [1] |
Table 2: G-Protein Activation (GTPγS Binding) Assay Data
| Compound | EC50 (nM) | Emax (% relative to DAMGO) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Dipyanone | 96.8 | 106% (relative to Fentanyl) | |
| DAMGO | Not Reported | 100% (Reference) | |
| Fentanyl | Not Reported | Not Reported |
Note: Direct comparison between β-arrestin and G-protein activation data should be made with caution due to different assay principles and reference compounds.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established practices for assessing opioid receptor activation.
β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)
This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human mu-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound and other NSOs).
-
Reference agonist (e.g., hydromorphone or DAMGO).
-
PathHunter® detection reagents.
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Cells are seeded into white, opaque 384-well plates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Test compounds and reference agonists are serially diluted in assay buffer to the desired concentrations.
-
Compound Addition: The cell culture medium is removed, and the prepared compound dilutions are added to the respective wells.
-
Incubation: Plates are incubated for 90 minutes at 37°C.
-
Detection: PathHunter® detection reagents are prepared according to the manufacturer's instructions and added to each well. The plates are then incubated at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Chemiluminescence is measured using a luminometer.
-
Data Analysis: The raw data is normalized to the response of the reference agonist (Emax = 100%). Concentration-response curves are generated using non-linear regression to determine the EC50 and Emax values for each compound.
G-Protein Activation Assay (GTPγS Binding Assay Principle)
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (this compound and other NSOs).
-
Reference agonist (e.g., DAMGO).
-
Scintillation cocktail.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing cell membranes, [³⁵S]GTPγS, and GDP in assay buffer.
-
Compound Addition: Test compounds and the reference agonist are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration: The reaction is terminated by rapid filtration through filter plates using a vacuum manifold to separate bound from free [³⁵S]GTPγS.
-
Washing: The filters are washed with ice-cold assay buffer.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data is normalized to the maximal stimulation induced by the reference agonist (Emax = 100%). Concentration-response curves are fitted using non-linear regression to determine EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
Desmethylmoramide: A Forensic Analysis and Comparison with Established Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative forensic analysis of the novel synthetic opioid desmethylmoramide alongside three established and widely recognized opioids: morphine, fentanyl, and oxycodone. The content is intended to offer an objective overview of their analytical profiles and pharmacological signaling pathways, supported by experimental data from scientific literature.
Executive Summary
This compound is a synthetic opioid that has emerged in the forensic landscape. Understanding its analytical characteristics is crucial for its identification in toxicological screenings. This guide presents a side-by-side comparison of this compound with morphine, a naturally occurring opiate; fentanyl, a potent synthetic opioid; and oxycodone, a semi-synthetic opioid. The comparison covers analytical data obtained from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques in forensic toxicology. Furthermore, a comparative overview of their primary pharmacological signaling pathway is provided.
Comparative Analytical Data
The following tables summarize key analytical parameters for the forensic identification and quantification of this compound, morphine, fentanyl, and oxycodone. It is important to note that while extensive data is available for the established opioids, detailed validated analytical methods for this compound are less prevalent in the current body of scientific literature.
Molecular and Mass Spectrometric Data
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Key Mass Fragments (EI-GC-MS) or Product Ions (LC-MS/MS) |
| This compound | C₂₄H₃₀N₂O₂ | 378.51 | 379.2 | 308.2 (from HRMS/MS)[1] |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 286.1 | GC-MS (as TMS derivative): 429, 414, 401, 287, 236[2] LC-MS/MS: 201.1, 165.1, 152.1[3] |
| Fentanyl | C₂₂H₂₈N₂O | 336.47 | 337.2 | GC-MS: 245, 189, 146, 105[4] LC-MS/MS: 188.2, 105.1[5] |
| Oxycodone | C₁₈H₂₁NO₄ | 315.36 | 316.1 | GC-MS (as TMS derivative): 387, 372, 315, 242 LC-MS/MS: 298.1, 241.1, 223.1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | This compound | Morphine | Fentanyl | Oxycodone |
| Column | Information not available | C18, HILIC | Biphenyl, C18 | C18, Polar-RP |
| Mobile Phase | Information not available | Acetonitrile/Water with formic acid or ammonium formate | Acetonitrile/Water with formic acid and/or ammonium formate | Acetonitrile/Water with formic acid |
| Limit of Detection (LOD) | Information not available | 0.1 - 5.8 ng/mL (in serum/blood) | 0.016 - 0.1 µg/L (in whole blood) | ~0.5 ng/mL (in plasma) |
| Limit of Quantitation (LOQ) | Information not available | 0.5 - 18.5 ng/mL (in serum/blood) | 0.1 - 0.5 µg/L (in whole blood) | 0.5 ng/mL (in plasma) |
| Linearity Range | Information not available | 5 - 1000 ng/mL (in serum) | 0.1 - 50 ng/mL (in whole blood) | 2 - 100 ng/mL (in plasma) |
| Internal Standard | Information not available | Morphine-d3, Morphine-d6 | Fentanyl-d5 | Oxycodone-d3, Oxycodone-d6 |
Note: The lack of a complete, validated LC-MS/MS method for the routine forensic analysis of this compound in the reviewed literature prevents the inclusion of specific chromatographic and quantitative parameters. The provided data for the comparator opioids is a synthesis from multiple sources and may vary depending on the specific laboratory protocol and matrix being analyzed.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are generalized workflows for the analysis of opioids by GC-MS and LC-MS/MS, based on common practices found in the forensic toxicology literature.
General GC-MS Workflow for Opioid Analysis
A common approach for the analysis of opioids in biological matrices like urine or blood using GC-MS involves several key steps:
-
Sample Preparation:
-
Hydrolysis: For conjugated metabolites (e.g., morphine glucuronides), enzymatic (e.g., with β-glucuronidase) or acidic hydrolysis is performed to liberate the parent drug.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the biological matrix and remove interferences.
-
-
Derivatization: To improve the volatility and thermal stability of the opioids for GC analysis, a derivatization step is typically required. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis:
-
Injection: The derivatized extract is injected into the gas chromatograph.
-
Separation: The analytes are separated on a capillary column (e.g., HP-5MS).
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
General LC-MS/MS Workflow for Opioid Analysis
LC-MS/MS is a highly sensitive and specific technique that often requires less sample preparation than GC-MS.
-
Sample Preparation:
-
Protein Precipitation: For plasma or blood samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration of the analytes.
-
Dilute-and-Shoot: For some urine analyses, a simple dilution of the sample may be sufficient.
-
-
LC-MS/MS Analysis:
-
Injection: The prepared sample is injected into the liquid chromatograph.
-
Chromatographic Separation: Analytes are separated on a reverse-phase column (e.g., C18 or biphenyl) using a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the primary signaling pathway for µ-opioid receptor agonists and a generalized experimental workflow for their forensic analysis.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Forensic Opioid Analysis Workflow.
Discussion
The forensic analysis of novel synthetic opioids like this compound presents an ongoing challenge for toxicology laboratories. While established opioids such as morphine, fentanyl, and oxycodone have well-documented analytical methods, the data for emerging substances is often sparse.
The primary analytical techniques, GC-MS and LC-MS/MS, both offer high levels of selectivity and sensitivity required for forensic casework. GC-MS often necessitates a derivatization step for polar analytes like opioids to improve their chromatographic behavior. In contrast, LC-MS/MS can often analyze these compounds directly, which can simplify sample preparation. The choice of method depends on the available instrumentation, the required sensitivity, and the specific matrix being analyzed.
From a pharmacological perspective, all four compounds are agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of the opioid agonist to the receptor initiates a signaling cascade through G-proteins, leading to the desired analgesic effects by inhibiting adenylyl cyclase and modulating ion channel activity. However, activation of the µ-opioid receptor can also lead to the recruitment of β-arrestin, a process associated with receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of intense research in the development of safer opioids.
Conclusion
This guide provides a comparative overview of the forensic analysis and pharmacology of this compound relative to morphine, fentanyl, and oxycodone. While comprehensive analytical data for this compound remains limited in the public domain, the general principles of opioid analysis using GC-MS and LC-MS/MS are applicable. Further research is needed to develop and validate robust and specific analytical methods for the routine identification and quantification of this compound in forensic casework. A deeper understanding of its pharmacological profile, including its potential for biased agonism at the µ-opioid receptor, will also be critical in assessing its clinical and public health implications.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. gtfch.org [gtfch.org]
- 5. Quantification of Fentanyl and Norfentanyl in Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of Desmethylmoramide Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of novel synthetic opioids (NSOs) like Desmethylmoramide is a critical challenge. As this compound, a metabolite of the potent opioid dextromoramide, garners increasing interest in forensic and clinical toxicology, the need for standardized and validated analytical methods becomes paramount. This guide provides a comparative overview of the primary analytical techniques for this compound quantification, offering a framework for inter-laboratory validation in the absence of a formal, large-scale round-robin study.
This compound, a µ-opioid receptor agonist, requires sensitive and selective analytical methods for its detection and quantification in complex biological matrices. The two most prevalent and robust techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer the high degree of selectivity required for forensic and clinical applications, they present distinct advantages and limitations in terms of sensitivity, sample preparation, and throughput.
This guide synthesizes available data from single-laboratory validation studies of this compound and its structural analogs, such as dipyanone and methadone, to provide a benchmark for performance characteristics. It also outlines detailed experimental protocols and presents key signaling and experimental workflows to aid laboratories in establishing and validating their own quantification methods, thereby fostering greater consistency and comparability of data across different research and clinical settings.
Performance Characteristics: A Comparative Analysis
The selection of an analytical method for this compound quantification hinges on a variety of performance parameters. The following tables summarize typical single-laboratory validation characteristics for LC-MS/MS and GC-MS methods for the analysis of new synthetic opioids, including methadone and its analogs. These values serve as a benchmark for laboratories to assess the performance of their own assays.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for New Synthetic Opioid Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5.0 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Typical Performance Characteristics of GC-MS Methods for New Synthetic Opioid Quantification
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10.0 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizing the Pathways and Processes
To facilitate a deeper understanding of the biological context and analytical workflows, the following diagrams, generated using the Graphviz DOT language, illustrate the µ-opioid receptor signaling pathway, a typical inter-laboratory validation workflow, and a standard experimental workflow for this compound quantification.
Caption: µ-Opioid Receptor Signaling Pathway for this compound.
Caption: A typical workflow for an inter-laboratory validation study.
Caption: A standard experimental workflow for quantifying this compound.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results between laboratories, detailed and standardized experimental protocols are essential. The following sections provide generalized yet comprehensive methodologies for the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of biological matrix (e.g., urine, plasma), add an internal standard (e.g., this compound-d3).
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol).
-
Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both this compound and the internal standard for confirmation and quantification.
-
GC-MS Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of biological matrix, add an internal standard (e.g., this compound-d3) and a buffer to adjust the pH to basic conditions (pH 9-10).
-
Add a water-immiscible organic solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to improve the volatility and thermal stability of this compound.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of at least three characteristic ions for this compound and the internal standard.
-
Conclusion: Towards Harmonized Quantification
While a formal inter-laboratory validation study for this compound has yet to be established, this guide provides a foundational framework for laboratories to develop and validate their own quantification methods. By leveraging the performance data from analogous new synthetic opioids and adhering to the detailed experimental protocols for LC-MS/MS and GC-MS, researchers can enhance the consistency and reliability of their findings. The provided visualizations of key pathways and workflows further aim to standardize the conceptual and practical approaches to this compound analysis. Ultimately, the adoption of harmonized methodologies will be instrumental in advancing our understanding of the prevalence and impact of this emerging synthetic opioid, ensuring that data generated across different laboratories is both comparable and defensible. Future collaborative efforts to conduct a formal inter-laboratory study are strongly encouraged to definitively establish the reproducibility of this compound quantification methods.
A Comparative Pharmacological Analysis of Desmethylmoramide and Dipyanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two synthetic opioids, Desmethylmoramide and dipyanone. The information presented is collated from preclinical research to assist in understanding their respective potencies, efficacies, and mechanisms of action. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key assays.
Executive Summary
Dipyanone and this compound are two structurally related synthetic opioids. Based on available in vitro and in vivo data, dipyanone demonstrates significantly higher potency and efficacy at the µ-opioid receptor (MOR) compared to this compound. Dipyanone's pharmacological profile is often compared to that of methadone, exhibiting strong agonism at the MOR, which is indicative of potent analgesic effects but also a potential for central nervous system and respiratory depression[1]. This compound, in contrast, is considerably less active[2][3].
The following sections provide a detailed breakdown of their comparative pharmacology, supported by experimental data.
Quantitative Data Comparison
The pharmacological data for this compound and dipyanone are summarized in the tables below. Table 1 details the in vitro functional activity at opioid receptors, while Table 2 presents in vivo analgesic potency.
Table 1: In Vitro Opioid Receptor Functional Activity
| Compound | Assay Type | Receptor | Parameter | Value | Reference Agonist | Source |
| Dipyanone | β-arrestin 2 Recruitment | MOR | EC₅₀ | 39.9 nM | Hydromorphone | [3] |
| Eₘₐₓ | 155% | Hydromorphone | [3] | |||
| GTPγS Binding | MOR | EC₅₀ | 96.8 nM | Fentanyl | ||
| Eₘₐₓ | 106% | Fentanyl | ||||
| KOR | EC₅₀ | 380.4 nM | U-50488 | |||
| Eₘₐₓ | 13% | U-50488 | ||||
| DOR | EC₅₀ | 1067 nM | SNC-80 | |||
| Eₘₐₓ | 56% | SNC-80 | ||||
| This compound | β-arrestin 2 Recruitment | MOR | EC₅₀ | 1335 nM | Hydromorphone | |
| Eₘₐₓ | 126% | Hydromorphone |
Table 2: In Vivo Analgesic Potency
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Source |
| Dipyanone | Mouse | Hot Plate | Subcutaneous | 6.82 | Janssen & Jageneau, 1957 (cited in) |
| This compound | Mouse | Hot Plate | Subcutaneous | 13.6 | Janssen & Jageneau, 1957 (cited in) |
Note: Receptor binding affinity data (Ki values) for this compound and dipyanone are not currently available in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Comparative effects of analgesics on pain threshold, respiratory frequency and gastrointestinal propulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Desmethylmoramide
Disclaimer: Desmethylmoramide is an opioid analgesic and is regulated as a controlled substance in many jurisdictions.[1] All handling and disposal procedures must be in strict accordance with federal, state, and local regulations, as well as institutional policies. This document provides guidance for research professionals and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the compound.
Essential Safety and Handling
Before beginning any disposal procedure, ensure all safety precautions are in place. This compound is a potent compound with potential hazards.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of the powder.[2]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and personnel exposure. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water.
Chemical and Physical Properties
A summary of key data for this compound is provided below.
| Property | Value |
| CAS Number | 1767-88-0 |
| Molecular Formula | C₂₄H₃₀N₂O₂ |
| Molar Mass | 378.52 g/mol |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) |
Core Disposal Principle: Non-Retrievable State
The primary goal for the disposal of a controlled substance is to render it "non-retrievable." According to the U.S. Drug Enforcement Administration (DEA), a substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state as a controlled substance or its analogue. Simply discarding the chemical in the trash or washing it down the drain is a serious violation of regulatory and safety protocols.
Step-by-Step Disposal Protocol
The recommended procedure for laboratory quantities of this compound involves coordination with institutional safety personnel and licensed waste management contractors.
Immediately contact your institution's EHS or a designated chemical safety officer. They will provide specific guidance based on your location's regulations and available resources. DEA-regulated substances require special handling and documentation and must not be disposed of through normal chemical waste procedures.
-
If the original container of this compound is expired or no longer needed, it must be segregated from the active chemical inventory but remain in secure, locked storage.
-
Label the container clearly as "EXPIRED - PENDING DISPOSAL."
-
For waste solutions or contaminated materials, use a dedicated and compatible waste container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.
The standard and legally required method for disposing of unwanted or expired DEA-controlled substances from a research setting is to transfer them to a DEA-authorized "reverse distributor."
-
Your EHS office will facilitate this process.
-
A reverse distributor is a company licensed to handle the collection, documentation, and destruction of controlled substances.
-
The transfer of Schedule I and II substances requires a DEA Form 222, while Schedule III-V substances can be transferred via an invoice.
On-site destruction is permissible under DEA regulations but is highly stringent and should only be performed if an approved and validated protocol is in place at your institution.
-
Strict Requirements: The process must be witnessed by at least two authorized employees, and a detailed record must be kept on a DEA Form 41 ("Registrants Inventory of Drugs Surrendered"). This form must be maintained for a minimum of two years.
-
Methodology: The destruction method must render the substance non-retrievable. While a specific, validated protocol for this compound is not publicly available, chemical degradation methods for opioids often involve oxidation. For example, studies have shown that Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can effectively degrade opioids like fentanyl and hydromorphone.
-
Experimental Protocol Example (Fenton's Reagent): This is a generalized example and NOT a validated protocol for this compound. It must be validated by qualified personnel before use.
-
In a chemical fume hood, dissolve the this compound waste in an appropriate solvent (e.g., water, if solubility allows, or an aqueous/organic mixture).
-
Prepare the Fenton's reagent by cautiously adding an iron (II) salt (e.g., ferrous sulfate) to the solution, followed by the slow, controlled addition of hydrogen peroxide.
-
The reaction is exothermic and should be monitored carefully. Allow the reaction to proceed for a sufficient time to ensure complete degradation.
-
Analyze a sample of the treated waste via a suitable analytical method (e.g., HPLC, LC-MS) to confirm the absence of the parent compound.
-
Neutralize the resulting solution and dispose of it as hazardous chemical waste through your EHS office.
-
-
Meticulous record-keeping is a critical component of controlled substance management.
-
Record every step of the disposal process in your controlled substance logbook.
-
If using a reverse distributor, retain all shipping manifests, invoices, and certificates of destruction for at least two years.
-
If performing on-site destruction, the completed DEA Form 41 must be retained.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
